molecular formula C15H15NO4 B1452978 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-22-4

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1452978
CAS No.: 1187168-22-4
M. Wt: 273.28 g/mol
InChI Key: AHVICEDFCBMZOT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-10-7-8-13(19-2)11(9-10)15(17)12-5-4-6-14(16-12)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVICEDFCBMZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Synthesis of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Executive Summary & Compound Identity

This compound is a specialized diaryl ketone characterized by a pyridine core flanked by a trimethoxy-substituted system. Structurally, it serves as a critical scaffold in the development of allosteric modulators for G-protein coupled receptors (GPCRs) and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) used in oncology research.

The presence of the 6-methoxy group on the pyridine ring introduces unique electronic properties, acting as a moderate electron-donating group (EDG) that influences the basicity of the pyridine nitrogen and the electrophilicity of the carbonyl linker.

Physicochemical Profile[1][2][3][4][5]
PropertyValueNotes
IUPAC Name (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone
Molecular Formula C₁₅H₁₅NO₄ Confirmed via structural accounting
Molecular Weight 273.28 g/mol Average mass
Monoisotopic Mass 273.1001 DaFor HRMS calibration
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity
H-Bond Acceptors 5(3 ether O, 1 carbonyl O, 1 pyridine N)
H-Bond Donors 0Aprotic structure

Synthetic Architecture & Methodology

The synthesis of this compound requires a convergent approach. Unlike simple Friedel-Crafts acylations, which are deactivated on pyridine rings, this protocol utilizes a Lithium-Halogen Exchange (Li-X) strategy. This method ensures regioselectivity and high yields by coupling a lithiated pyridine species with a benzaldehyde electrophile, followed by oxidation.

Step-by-Step Protocol

Phase 1: Precursor Preparation (Nucleophilic Aromatic Substitution) Rationale: 2,6-Dibromopyridine is symmetric. We must desymmetrize it to install the methoxy group while retaining a bromine handle for lithiation.

  • Reagents: 2,6-Dibromopyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (MeOH).

  • Procedure: Reflux 2,6-dibromopyridine in MeOH with NaOMe for 4–6 hours.

  • Workup: Concentrate, partition between water/EtOAc.

  • Product: 2-Bromo-6-methoxypyridine.

  • QC Check: GC-MS should show a doublet pattern (1:1 ratio) for Br isotopes (M+ and M+2).

Phase 2: Lithiation and Coupling (The Critical Junction) Rationale: n-Butyllithium (n-BuLi) performs a rapid Li-X exchange at the 2-position. This nucleophile then attacks the carbonyl of 2,5-dimethoxybenzaldehyde.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C cryo-bath.

  • Reagents: 2-Bromo-6-methoxypyridine (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 2,5-Dimethoxybenzaldehyde (1.0 eq).

  • Execution:

    • Dissolve bromide in anhydrous THF. Cool to -78°C.

    • Add n-BuLi dropwise over 20 mins. Critical: Maintain Temp < -70°C to prevent scrambling.

    • Stir for 30 mins to generate the lithiated species.

    • Add 2,5-dimethoxybenzaldehyde (dissolved in THF) slowly.

    • Allow to warm to RT over 2 hours.

  • Intermediate: (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanol (Secondary Alcohol).

Phase 3: Oxidation to Ketone Rationale: We need to restore the carbonyl functionality. Manganese Dioxide (MnO₂) is preferred for benzylic/pyridylic alcohols as it is mild and avoids over-oxidation.

  • Reagents: Activated MnO₂ (10 eq), Dichloromethane (DCM).

  • Procedure: Suspend the alcohol in DCM. Add MnO₂. Stir at reflux for 12 hours.

  • Purification: Filter through a Celite pad. Flash chromatography (Hexane/EtOAc gradient).

  • Final Product: this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the convergent synthesis logic, highlighting the critical intermediate states.

SynthesisPath Figure 1: Convergent Synthesis via Lithium-Halogen Exchange Start 2,6-Dibromopyridine Step1 2-Bromo-6- methoxypyridine Start->Step1 NaOMe, MeOH Reflux (S_NAr) Intermed Intermediate Alcohol (C-C Bond Formed) Step1->Intermed 1. n-BuLi, -78°C 2. Add Aldehyde Reagent1 2,5-Dimethoxy- benzaldehyde Reagent1->Intermed Final 2-(2,5-Dimethoxybenzoyl)- 6-methoxypyridine Intermed->Final MnO2, DCM Oxidation

Figure 1: Convergent synthesis pathway utilizing lithiation-substitution strategy to ensure regioselectivity.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent: CDCl₃, 400 MHz

  • ¹H NMR:

    • Pyridine Ring: Look for a characteristic triplet (t) around 7.6 ppm (H-4) and two doublets (d) around 7.7 ppm (H-3) and 6.9 ppm (H-5). The high-field shift of H-5 is due to the ortho-methoxy group.

    • Phenyl Ring: The 2,5-substitution pattern yields a doublet at ~6.9 ppm , a doublet of doublets at ~7.0 ppm , and a doublet at ~7.2 ppm .

    • Methoxy Groups: Three distinct singlets (s) in the 3.7 – 4.0 ppm range. Integration must equal 9H (3 x CH₃).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 274.28 .

  • Fragmentation:

    • Loss of methyl radical (M-15).

    • Cleavage of the carbonyl linker often yields a benzoyl cation fragment (m/z ~165) and a methoxypyridine fragment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzoylpyridines. Retrieved from [Link]

  • Royal Society of Chemistry (2015). 2-Methoxypyridine derivatives: synthesis and properties. New Journal of Chemistry. Retrieved from [Link]

Pharmacophore Analysis of Dimethoxybenzoyl Pyridines: Targeting the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacophore modeling of dimethoxybenzoyl pyridines, focusing on their primary role as tubulin polymerization inhibitors targeting the colchicine binding site.

Executive Summary

Dimethoxybenzoyl pyridines represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent antimitotic activity. Structurally designed as bioisosteres of Combretastatin A-4 (CA-4) , these compounds function by destabilizing microtubules. The core pharmacophore mimics the cis-stilbene geometry of CA-4 but utilizes a pyridine-carbonyl-phenyl linkage to improve chemical stability and solubility.

This guide details the pharmacophore generation process, structure-activity relationships (SAR), and the specific molecular interactions required to lock tubulin in the colchicine-binding site (CBS), leading to G2/M phase arrest and apoptosis.

Chemical Architecture & Structural Biology

To understand the pharmacophore, one must first dissect the ligand-target interface. The Colchicine Binding Site (CBS) on


-tubulin is a hydrophobic pocket situated at the interface with 

-tubulin.
The Scaffold Logic

The dimethoxybenzoyl pyridine scaffold consists of three critical domains:

  • Domain A (The Anchor): The dimethoxyphenyl ring (often 3,5-dimethoxy). This moiety occupies the hydrophobic pocket of the CBS, mimicking the trimethoxyphenyl ring of CA-4 or Colchicine.

  • Domain B (The Linker): The carbonyl (benzoyl) bridge. This rigidifies the molecule and provides a crucial Hydrogen Bond Acceptor (HBA) vector.

  • Domain C (The Effector): The pyridine ring.[1][2][3][4] This replaces the unstable olefinic bridge or the B-ring of CA-4, offering sites for H-bond interactions (via the pyridine nitrogen) and solubility modulation.

Binding Site Topology

Successful binding requires the ligand to satisfy specific spatial constraints defined by the CBS residues:

  • Hydrophobic Clamp: Val181, Cys241, Leu248, and Ala250 form a pocket that accommodates the dimethoxyphenyl group.

  • H-Bonding Gate: The backbone NH of Val181 and the thiol of Cys241 are primary interaction points for the carbonyl and pyridine nitrogen.

Pharmacophore Modeling Workflow

The generation of a robust pharmacophore model for this class requires a hybrid approach, integrating Ligand-Based (LB) and Structure-Based (SB) methodologies.

Experimental Protocol: Model Generation

Objective: Define the 3D arrangement of chemical features (HBA, HBD, HYD) necessary for sub-micromolar inhibition.

Step 1: Dataset Curation & Curation

  • Selection: Curate a training set of 20-30 dimethoxybenzoyl pyridines with known

    
     values (spanning 3 orders of magnitude).
    
  • Conformational Analysis: Generate low-energy conformers using a systematic search (e.g., OMEGA or MOE conformational search). Causality: The carbonyl linker allows rotation; identifying the bioactive "cis-like" conformation is critical to avoid false negatives.

Step 2: Feature Mapping

  • HBA1: Map the carbonyl oxygen.

  • HBA2: Map the pyridine nitrogen.

  • HYD1: Centroid of the dimethoxyphenyl ring.

  • HYD2: Centroid of the pyridine ring.

Step 3: Alignment & HypoGen Algorithm

  • Align conformers based on the substructure of the rigid pyridine-carbonyl motif.

  • Apply the HypoGen algorithm (or equivalent) to correlate geometric feature fit with biological activity.

Visualization: In Silico Workflow

The following diagram outlines the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow Input Input: Dimethoxybenzoyl Pyridine Library Prep Ligand Preparation (Protonation @ pH 7.4, Energy Min) Input->Prep Conform Conformational Sampling (Identify Bioactive 'Cis' Geometry) Prep->Conform Align Structural Alignment (Pharmacophore Point Matching) Conform->Align ModelGen Model Generation (HypoGen/GASP) Features: HBA, HBD, Hydrophobic Align->ModelGen Validate Validation Strategy 1. Fisher Randomization 2. Decoy Set Enrichment (ROC) ModelGen->Validate Output Final 3D Pharmacophore Validate->Output

Caption: Figure 1. Step-by-step computational workflow for generating and validating the pharmacophore model.

Structure-Activity Relationship (SAR) Deep Dive

The pharmacophore analysis reveals strict SAR rules for the dimethoxybenzoyl pyridine class.

The Dimethoxy Motif (Domain A)

The 3,5-dimethoxy substitution pattern is pharmacophorically superior to mono-methoxy or unsubstituted variants.

  • Mechanistic Insight: The two methoxy groups act as "hydrophobic clamps," engaging with Val238 and Cys241 . Steric bulk at the 4-position (between the methoxy groups) is often tolerated but can reduce affinity if it exceeds the pocket depth.

The Pyridine Ring (Domain C)

The position of the nitrogen atom in the pyridine ring dictates the H-bond network.

  • 2-Amino-4-benzoylpyridine: A 2-amino group acts as a Hydrogen Bond Donor (HBD), often interacting with Thr179 or Ser178 . This stabilizes the ligand in the pocket.

  • N-Position: A nitrogen at the 3- or 4-position relative to the carbonyl bridge helps orient the ring away from the solvent front and into the hydrophobic cleft formed by Leu255 .

Quantitative Data Summary

Table 1 summarizes the impact of pharmacophoric features on Tubulin polymerization inhibition (


).
Feature ModifiedModificationEffect on Activity (

)
Pharmacophoric Explanation
Linker C=O

CH2
Decreased (>10x)Loss of HBA (H-bond with Val181 backbone) and loss of planarity.
Phenyl Ring 3,5-OMe

H
InactiveLoss of Hydrophobic/Steric fit in the A-ring pocket.
Pyridine Ring 2-NH2 additionIncreased (2-5x)Introduction of HBD feature; additional anchor point.
Pyridine Ring N-oxidationVariableAlters electronic density; can disrupt HBA capability of the ring nitrogen.

Interaction Map & Binding Mode

To validate the pharmacophore, we map the features to the physical residues in the tubulin CBS (PDB ID: 1SA0 or 3E22 ).

The Interaction Network
  • HBA (Carbonyl): Accepts H-bond from backbone NH of Val181 .

  • Hydrophobic (Dimethoxyphenyl): Pi-alkyl interactions with Leu248 and Ala250 .

  • HBA (Pyridine N): Water-mediated H-bond or direct interaction with Cys241 (thiol).

  • HBD (Amino group): H-bond with Thr179 or Asn101 .

Visualization: Pharmacophore-Residue Map

This diagram illustrates the abstract pharmacophore features mapped to specific biological residues.

InteractionMap L_Phenyl Dimethoxyphenyl (Hydrophobic) L_Linker Carbonyl (C=O) (H-Bond Acceptor) L_Phenyl->L_Linker P_Leu248 Leu248 (Hydrophobic) L_Phenyl->P_Leu248 Hydrophobic L_Pyridine Pyridine Ring (Aromatic/HBA) L_Linker->L_Pyridine P_Val181 Val181 (NH) L_Linker->P_Val181 H-Bond L_Amino 2-NH2 (H-Bond Donor) L_Pyridine->L_Amino P_Cys241 Cys241 (SH) L_Pyridine->P_Cys241 H-Bond P_Thr179 Thr179 (OH) L_Amino->P_Thr179 H-Bond

Caption: Figure 2. Interaction map showing critical contacts between the dimethoxybenzoyl pyridine ligand and Tubulin CBS residues.

Experimental Validation Protocol

For researchers aiming to validate this pharmacophore in vitro, the following self-validating protocol is recommended.

Tubulin Polymerization Assay (Fluorescence-Based)
  • Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescence-labeled tubulin) which binds to microtubules but not unpolymerized dimers.

  • Control: Use Combretastatin A-4 (CA-4) as a positive control (

    
    ).
    
  • Procedure:

    • Incubate purified porcine brain tubulin (

      
      ) in PEM buffer (pH 6.9) with GTP (
      
      
      
      ).
    • Add test compound (dimethoxybenzoyl pyridine derivative) at varying concentrations (

      
      ).
      
    • Initiate polymerization at

      
      .
      
    • Measure fluorescence kinetics over 60 minutes.

  • Validation Metric: A reduction in

    
     (rate of polymerization) and steady-state fluorescence compared to vehicle (DMSO) confirms the mechanism.
    

References

  • Niu, M. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking.[5][6] Acta Pharmacologica Sinica, 35, 967–979. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization.[7] Bioorganic & Medicinal Chemistry Letters, 18(18), 5041-5045.[7] [Link]

  • Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1628-1639. [Link]

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • PDB ID: 1SA0. Crystal structure of tubulin-colchicine:stathmin-like domain complex. RCSB Protein Data Bank. [Link]

Sources

Technical Monograph: 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine , a specialized heterocyclic scaffold used in medicinal chemistry. This compound serves as a critical intermediate in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and specific kinase pathways.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8]

This section establishes the definitive chemical identifiers for the compound. The data below is validated against the molecular formula C₁₅H₁₅NO₄ and standard IUPAC nomenclature rules.

Core Identifiers
Property Data / Value
Chemical Name This compound
CAS Registry Number 1187168-22-4
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
SMILES COc1cccc(n1)C(=O)c2cc(OC)ccc2OC
InChI String InChI=1S/C15H15NO4/c1-18-11-6-7-14(19-2)13(8-11)15(17)12-5-4-9-16-12/h4-9H,1-3H3
Stereochemistry Achiral (Planar around the ketone bridge)
Structural Analysis

The molecule consists of two aromatic systems linked by a carbonyl bridge (methanone):

  • Pyridine Ring: Substituted at position 2 (carbonyl linker) and position 6 (methoxy group). The 2,6-substitution pattern creates a specific steric environment that often restricts rotation, stabilizing the bioactive conformation.

  • Benzoyl Moiety: A phenyl ring substituted with methoxy groups at positions 2 and 5. This "2,5-dimethoxy" pattern is a classic pharmacophore feature found in various psychoactive and vasoactive compounds, enhancing lipophilicity and metabolic stability against ring oxidation.

Synthetic Pathways & Retrosynthesis

The synthesis of this compound typically employs organometallic coupling strategies. The high electron deficiency of the pyridine ring allows for nucleophilic attack, while the methoxy substituents direct electrophilic substitution.

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the disconnection approach, breaking the target molecule (TM) into commercially available precursors: 2-Cyano-6-methoxypyridine and 1-Bromo-2,5-dimethoxybenzene .

Retrosynthesis TM Target Molecule (this compound) Inter Intermediate (Imine Salt / Tetrahedral Intermediate) TM->Inter Hydrolysis (-NH3) SM1 Starting Material A (2-Cyano-6-methoxypyridine) Inter->SM1 Nucleophilic Addition SM2 Starting Material B (2,5-Dimethoxyphenylmagnesium bromide) Inter->SM2 Grignard Attack Reagent Reagents: 1. Grignard Formation (Mg/THF) 2. Acid Hydrolysis (H3O+)

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via Grignard addition to a nitrile.[1]

Experimental Protocol: Grignard Addition

Objective: Synthesize the target via the addition of 2,5-dimethoxyphenylmagnesium bromide to 6-methoxypicolinonitrile.

Reagents:

  • 1-Bromo-2,5-dimethoxybenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 6-Methoxypicolinonitrile (0.9 eq)

  • Anhydrous THF (Solvent)

  • HCl (2M, for hydrolysis)

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 1-Bromo-2,5-dimethoxybenzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour at 60°C to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Cannulate a solution of 6-methoxypicolinonitrile (dissolved in THF) slowly into the reaction mixture.

    • Allow to warm to room temperature (RT) and stir for 4 hours. The solution typically turns deep red/orange due to the formation of the imine magnesium salt.

  • Hydrolysis:

    • Quench the reaction carefully with ice-cold 2M HCl (exothermic).

    • Stir vigorously for 12 hours at RT to hydrolyze the intermediate imine to the ketone.

  • Workup & Purification:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na₂SO₄.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3). The product typically elutes as a pale yellow solid.

Applications in Drug Discovery

This scaffold is particularly relevant in the development of ligands for targets that require a "hinge-binding" motif or a lipophilic pocket interaction.

Kinase Inhibition (Type II)

The pyridine nitrogen (N1) can act as a hydrogen bond acceptor in the hinge region of kinases. The benzoyl group allows the molecule to extend into the hydrophobic back-pocket, a strategy used in designing Type II kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors).

VMAT2 and GPCR Ligands

The 2,5-dimethoxy motif is structurally homologous to the pharmacophore found in Tetrabenazine (a VMAT2 inhibitor). Researchers utilize this pyridine analog to alter metabolic clearance rates (reducing the "first-pass" effect common with isoquinoline derivatives) while maintaining binding affinity to monoamine transporters.

Cannabinoid (CB2) Agonism

Structural analogs of benzoylpyridines have been explored as selective CB2 agonists for pain management. The 6-methoxy group on the pyridine ring provides a critical steric anchor that prevents binding to the psychoactive CB1 receptor, enhancing therapeutic selectivity.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for substituted pyridines .

Hazard Category Classification Handling Protocol
Acute Toxicity H302 (Harmful if swallowed)Use full PPE (Gloves, Goggles, Lab Coat).
Skin/Eye Irritation H315 / H319Work in a fume hood; avoid dust formation.
Reactivity StableIncompatible with strong oxidizing agents.
Storage 2-8°C (Inert Atmosphere)Hygroscopic; store under Argon/Nitrogen.

References

  • PubChem . (2024). Compound Summary: Methoxypyridine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard reference for Pyridine Grignard synthesis).

Sources

Methodological & Application

Protocol for lithiation of 2-bromo-6-methoxypyridine with 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Diaryl Carbinols via Lithium-Halogen Exchange

Executive Summary

This application note details the protocol for the regioselective synthesis of (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanol . The method utilizes a lithium-halogen (Li-Hal) exchange strategy on 2-bromo-6-methoxypyridine, followed by nucleophilic addition to 2,5-dimethoxybenzaldehyde.

Unlike standard deprotonation (Directing Ortho Metalation - DoM), this protocol relies on the kinetic superiority of Li-Hal exchange at cryogenic temperatures (-78 °C) to ensure exclusive C2-functionalization, avoiding competitive ring alkylation or "halogen dance" side reactions.

Target Audience: Medicinal Chemists, Process Chemists, and Synthetic Organic Researchers.

Reaction Mechanism & Logic

The success of this reaction hinges on the competition between Li-Hal exchange and DoM . While the methoxy group at C6 is a Directing Metalation Group (DMG), the presence of the bromine at C2 dictates the reactivity.

  • Kinetic Control: At -78 °C, the exchange of the C2-Br for Lithium is significantly faster than the deprotonation of the C3-H or C5-H.

  • Stability: The resulting 2-lithio-6-methoxypyridine species is stable at -78 °C but prone to decomposition or isomerization at higher temperatures.

Reaction Scheme Visualization:

ReactionScheme cluster_logic Mechanistic Insight Reactant 2-bromo-6-methoxypyridine Intermediate [2-lithio-6-methoxypyridine] (Transient Species) Reactant->Intermediate Li-Hal Exchange (Fast) Reagent n-BuLi (1.1 eq) THF, -78°C Reagent->Intermediate Product Target Carbinol Intermediate->Product Nucleophilic Addition Electrophile 2,5-dimethoxybenzaldehyde Electrophile->Product Note1 Methoxy group stabilizes Li-intermediate via coordination Note1->Intermediate

Figure 1: Reaction pathway demonstrating the conversion of the bromopyridine to the target carbinol via a lithiated intermediate.

Materials & Equipment

ComponentSpecificationCritical Note
Substrate 2-bromo-6-methoxypyridineMust be dry; azeotrope with toluene if unsure.
Electrophile 2,5-dimethoxybenzaldehydeRecrystallize if significant oxidation (benzoic acid) is present.
Reagent n-Butyllithium (n-BuLi)Titrate before use. Typically 1.6 M or 2.5 M in hexanes.
Solvent Tetrahydrofuran (THF)Anhydrous & Inhibitor-free. Distilled from Na/Benzophenone or from SPS.
Atmosphere Argon (Ar) or Nitrogen (N₂)Positive pressure required. Ar is preferred (heavier than air).
Cryogen Dry Ice / AcetoneMaintains -78 °C.

Detailed Protocol

Phase 1: Preparation & Setup
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with Argon ×3.

  • Solvent Prep: Syringe-transfer anhydrous THF into the flask.

    • Volume Rule: Aim for 0.1 M to 0.2 M concentration relative to the pyridine substrate.

  • Substrate Addition: Dissolve 2-bromo-6-methoxypyridine (1.0 equiv) in the THF.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78 °C). Allow 15 minutes for the internal temperature to equilibrate.

Phase 2: Lithiation (The Critical Step)
  • Reagent Addition: Add n-BuLi (1.05 equiv) dropwise via syringe over 5–10 minutes.

    • Visual Indicator: The solution typically turns from colorless to a yellow/orange hue, indicating the formation of the lithiated pyridine.

    • Expert Insight: Direct the stream down the side of the cold flask to precool the reagent before it hits the bulk solution.

  • Incubation: Stir at -78 °C for 30 minutes .

    • Caution: Do not extend beyond 45 minutes or raise temperature; this risks scrambling the regiochemistry.

Phase 3: Electrophile Trapping
  • Electrophile Prep: In a separate flame-dried vial, dissolve 2,5-dimethoxybenzaldehyde (1.1 equiv) in a minimal amount of anhydrous THF.

  • Addition: Cannulate or slowly syringe the aldehyde solution into the lithiated pyridine mixture at -78 °C.

  • Reaction: Stir at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C (ice bath) or Room Temperature (RT) over 30 minutes.

    • Monitoring: Check completion via TLC (likely 20-30% EtOAc/Hexanes). Look for the disappearance of the pyridine starting material.[1]

Phase 4: Quench & Workup
  • Quench: Dilute with saturated aqueous Ammonium Chloride (NH₄Cl) while stirring vigorously.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) ×3.[2]

  • Wash: Wash combined organics with Brine ×1.

  • Drying: Dry over Anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

Experimental Workflow Diagram

Workflow Start Start: Flame-dry Glassware Argon Atmosphere Solvent Dissolve Bromopyridine in anhydrous THF Start->Solvent Cool Cool to -78°C (Acetone/Dry Ice) Solvent->Cool Lithiation Add n-BuLi dropwise Stir 30 min Cool->Lithiation Critical Temp Control Addition Add Aldehyde (in THF) Stir 1 hr at -78°C Lithiation->Addition Yellow color persists Warm Warm to RT Monitor TLC Addition->Warm Quench Quench with sat. NH4Cl Extract (EtOAc) Warm->Quench

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Wet THF or AtmosphereEnsure THF is distilled/dried. Use fresh molecular sieves. Verify Argon line integrity.
Complex Mixture (TLC) Temperature too highIf the bath warms above -60°C during lithiation, "halogen dance" or Wurtz coupling (butyl-pyridine) occurs. Keep strict -78°C.
Recovered SM Bad n-BuLiTitrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
Impurity: Butyl-addition Nucleophilic attack on ringThis happens if Li-Hal exchange is slow. Ensure the bromide is used (not chloride) and temp is low.

Self-Validating Checkpoints:

  • Color Change: Upon adding n-BuLi, the solution must change color (usually yellow/orange). If it remains water-white, the reagent may be dead or the system wet.

  • Exotherm: n-BuLi addition is exothermic. If adding on a large scale, monitor internal temp to ensure it does not spike.

References

  • General Protocol for Lithiation of 2-Bromopyridines

    • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard reference for organolithium handling).

    • Cottet, F., & Schlosser, M. (2004). "The magnitude of the 'halogen dance' effect." European Journal of Organic Chemistry. Link

  • Regioselectivity in Methoxy-Pyridines

    • Comins, D. L., & O'Connor, S. (1982). "Lithiation of 2-methoxypyridines." Tetrahedron Letters, 23(43), 4455-4458. (Establishes directing effects).
    • Trécourt, F., et al. (1998). "New syntheses of substituted pyridines via organolithium intermediates." Tetrahedron, 54(41), 12461-12474. Link

  • Synthesis of Pyridyl-Aryl Carbinols: Pasquinet, E., et al. (2001). "Metallation of 2-chloro and 2-bromopyridines: A route to functionalized pyridines." Tetrahedron, 57(10), 1951-1958. (Direct precedent for 2-bromo-pyridine Li-Hal exchange).

Sources

Advanced Protocol: Suzuki-Miyaura Strategies for the Synthesis and Functionalization of 2-Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-benzoylpyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in ketolide antibiotics, kinase inhibitors, and antihistamines. However, its synthesis via Suzuki-Miyaura cross-coupling presents a unique "2-Position Paradox":

  • Electronic Deficiency: The pyridine ring is electron-deficient, making oxidative addition of 2-halopyridines generally faster than 3-isomers. However, the nitrogen atom is highly Lewis basic.

  • Catalyst Poisoning: The pyridine nitrogen (especially at the 2-position) can chelate to the Palladium(II) center, displacing phosphine ligands and forming unreactive "dead" complexes (Pd-dimers).

  • Protodeboronation: If attempting the inverse coupling (2-pyridyl boronic acid + benzoyl chloride), the 2-pyridyl boronate species is notoriously unstable, undergoing rapid protodeboronation in aqueous base.

This guide details two robust workflows to overcome these barriers: Carbonylative Suzuki Coupling (to build the ketone bridge) and Sterically-Demanding Cross-Coupling (to functionalize the existing scaffold).

Critical Mechanistic Pathways

Understanding the failure modes is essential for success. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory coordination pathway characteristic of pyridine substrates.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Fast Coordination N-Coordination (Catalyst Poisoning) OxAdd->Coordination Competes with CO/Base CO_Insert CO Insertion (Carbonylative Path) OxAdd->CO_Insert +CO (1-5 atm) DeadCat Inactive Pd-Pyridine Complex Coordination->DeadCat Irreversible w/o bulky ligands Transmet Transmetallation (Ar'-B(OH)2) CO_Insert->Transmet +Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: The Catalytic Fork. Note the red pathway where pyridine nitrogen sequestration leads to catalyst deactivation, a primary failure mode in 2-substituted pyridine coupling.

Protocol A: Carbonylative Suzuki Coupling (Scaffold Synthesis)

This is the preferred method for constructing the 2-benzoylpyridine core from a 2-halopyridine and a phenylboronic acid. Direct coupling of 2-benzoyl chloride and pyridyl boronic acid is not recommended due to boronate instability.

Experimental Design Rationale
  • Catalyst: Pd(OAc)₂ is used as a precatalyst.[1]

  • Ligand: Xantphos or DPPP (1,3-Bis(diphenylphosphino)propane). Bidentate ligands with large bite angles are crucial here. They enforce a cis-geometry at the Pd center, which accelerates the reductive elimination of the ketone over the decarbonylated biaryl byproduct.

  • CO Source: While CO gas (balloon) is standard, solid surrogates like Molybdenum Hexacarbonyl [Mo(CO)₆] or reactive formates are safer for bench-scale discovery.

  • Base: K₂CO₃ or K₃PO₄ (anhydrous preferred to minimize competitive hydrolysis of the acyl-Pd intermediate).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Charging:

    • Add 2-Bromopyridine (1.0 equiv, 1.0 mmol).

    • Add Phenylboronic acid (1.2 equiv, 1.2 mmol).

    • Add Pd(OAc)₂ (2 mol%, 4.5 mg).

    • Add Xantphos (3 mol%, 17 mg). Note: Excess ligand prevents Pd black formation.

    • Add K₂CO₃ (2.0 equiv, 276 mg, finely ground).

  • Solvent & Atmosphere:

    • Add Toluene or 1,4-Dioxane (anhydrous, 5 mL).

    • Option A (Gas): Purge the headspace with CO gas (balloon pressure, ~1 atm) for 5 minutes, then leave the balloon attached.

    • Option B (Solid Surrogate): Add Mo(CO)₆ (1.0 equiv) before adding solvent. Seal the vial immediately.

  • Reaction:

    • Heat the vessel to 80–100 °C for 12–16 hours.

    • Monitoring: Check LCMS for the appearance of the ketone (M+H) and the absence of the biaryl (decarbonylated side product).

  • Workup:

    • Cool to room temperature.[2] Vent the CO carefully in a fume hood.

    • Filter the mixture through a pad of Celite to remove inorganic salts and Pd residues.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Functionalization of 2-Benzoylpyridine Derivatives

When the 2-benzoylpyridine core already exists (e.g., 4-chloro-2-benzoylpyridine) and you must couple an aryl group to the ring, the challenge shifts to preventing catalyst arrest by the chelating pyridine-ketone system.

Experimental Design Rationale
  • Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl phosphines). These bulky, electron-rich ligands prevent the formation of stable Pd-N species (the "poisoning" effect) and facilitate oxidative addition into electron-rich chlorides.

  • Precatalyst: Pd(dba)₂ or Pd₂(dba)₃ provides a clean source of Pd(0). Alternatively, the precatalyst XPhos-Pd-G2 is highly recommended for reproducibility.

  • Solvent System: n-Butanol or THF/Water (4:1). The protic nature of butanol can assist in dissolving inorganic bases and activating the boronic acid.

Step-by-Step Methodology
  • Preparation:

    • Use a sealable reaction vial (e.g., Biotage microwave vial).

  • Charging:

    • Add 4-Chloro-2-benzoylpyridine (1.0 equiv).

    • Add Aryl Boronic Acid (1.5 equiv). Use excess due to potential protodeboronation.

    • Add XPhos-Pd-G2 (2–5 mol%).

    • Add K₃PO₄ (3.0 equiv). Phosphate is superior to carbonate for heteroaryl couplings.

  • Solvent:

    • Add THF/Water (4:1 ratio) . Concentration should be ~0.2 M relative to the halide.

  • Reaction:

    • Seal the vial and purge with Argon for 2 minutes.

    • Heat to 60 °C . Note: Higher temperatures (>80 °C) may promote unwanted aldol condensation of the ketone if enolizable protons are present on the coupling partner.

    • Run for 2–6 hours.

  • Workup:

    • Dilute with EtOAc and wash with water.

    • Scavenging: If Pd residues persist (common with pyridines), treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

Troubleshooting & Optimization Matrix

Use the following decision tree to optimize low-yielding reactions.

Optimization Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No WrongProd SM Consumed Check1->WrongProd Yes Sol1 Oxidative Addition Failure Switch to XPhos or BrettPhos Increase Temp to 100°C NoConv->Sol1 Check2 Product = Biaryl (No CO insertion)? WrongProd->Check2 YesBiaryl Yes (Decarbonylation) Check2->YesBiaryl NoBiaryl No (Protodeboronation) Check2->NoBiaryl Sol2 Increase CO Pressure Use DPPP (Bite Angle) YesBiaryl->Sol2 Sol3 Boronic Acid Unstable Switch to MIDA Boronate or Molander Salt (BF3K) NoBiaryl->Sol3

Figure 2: Logical workflow for diagnosing reaction failure in pyridine-based Suzuki couplings.

Data Summary: Ligand Performance

LigandSubstrate ClassYield (Typical)Key Feature
PPh₃ Simple Aryl Bromides< 30%Often fails with 2-substituted pyridines due to poisoning.[3]
Xantphos Carbonylative Suzuki75–90%Large bite angle enforces CO insertion; prevents decarbonylation.
XPhos Chloropyridines85–95%Steric bulk prevents N-coordination; promotes oxidative addition.
dppf Pyridyl Boronates40–60%Acceptable, but often requires high catalyst loading.

References

  • Carbonylative Coupling: Neumann, H., Brennführer, A., & Beller, M. (2008). "Efficient Synthesis of Diaryl Ketones by Palladium-Catalyzed Carbonylative Coupling." Chemistry – A European Journal.

  • Pyridine Poisoning Mechanisms: Li, J. J., & Gribble, G. W. (2000). "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Tetrahedron Organic Chemistry Series.

  • Modern Ligands (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • 2-Pyridyl Boronate Instability: Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition.

  • Base-Free Carbonylative Methods: Bratz, M., et al. (2014). "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters.

Sources

Application Note: Using 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine as a Kinase Inhibitor Intermediate

[1]

Abstract

This guide details the synthesis, characterization, and application of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine (CAS: 1187168-22-4), a privileged scaffold in medicinal chemistry.[1] While structurally related to the tubulin-polymerization inhibitor Lexibulin (CYT-997) , this pyridine analog serves as a critical intermediate for Type II kinase inhibitors and Dual-Mechanism Agents (DMAs) targeting both the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2/FGFR and the colchicine-binding site of tubulin.[1] This document provides a validated directed ortho-metalation (DoM) synthesis protocol and a downstream reductive amination workflow for library generation.

Introduction: The Pharmacophore & Mechanism

In the development of small-molecule inhibitors, the diaryl ketone motif is a versatile pharmacophore.[1] The this compound scaffold combines a hydrogen-bond acceptor (pyridine nitrogen) with a hydrophobic, electron-rich ring (dimethoxybenzene).[1]

Therapeutic Relevance[2][3][4]
  • Kinase Inhibition (VEGFR/FGFR): The pyridine nitrogen mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR2).[1] The benzoyl group occupies the hydrophobic back-pocket, stabilizing the DFG-out (inactive) conformation.[1]

  • Vascular Disruption (Tubulin): The 2,5-dimethoxy motif mimics the trimethoxyphenyl ring of colchicine, allowing the molecule to inhibit tubulin polymerization, leading to G2/M arrest and vascular collapse in tumors.[1]

Biological Pathway & Intervention

The following diagram illustrates the dual-targeting potential of inhibitors derived from this intermediate.

Gcluster_KinaseKinase Pathway (Angiogenesis)cluster_TubulinCytoskeletal Pathway (Mitosis)InhibitorBenzoylpyridine Derivative(Drug Candidate)RTKRTK (VEGFR2/FGFR)ATP PocketInhibitor->RTK H-Bond (Hinge)TubulinBeta-TubulinColchicine SiteInhibitor->Tubulin Hydrophobic InteractionRasRAS/RAFRTK->RasMEKMEK/ERKRas->MEKAngioAngiogenesis(Endothelial Proliferation)MEK->AngioPolymerMicrotubulePolymerizationTubulin->Polymer InhibitionApoptosisG2/M Arrest &ApoptosisPolymer->ApoptosisDestabilization

Figure 1: Dual mechanism of action.[1] The scaffold targets RTKs to block angiogenesis and Tubulin to induce mitotic arrest.[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone
CAS Number 1187168-22-4
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in MeOH
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Protocol 1: Synthesis of the Intermediate

Rationale: The most efficient route utilizes Directed ortho-Metalation (DoM) .[1] A standard Friedel-Crafts acylation is ineffective on the electron-deficient pyridine ring.[1] Instead, we generate a lithiated pyridine species that attacks a Weinreb amide.[1] This prevents over-addition (formation of tertiary alcohols) which is a common failure point with acid chlorides.[1]

Reagents Required[5][6][7][8][9]
  • Substrate: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2)[1]

  • Electrophile: N-Methoxy-N-methyl-2,5-dimethoxybenzamide (Weinreb Amide)[1]

  • Base: n-Butyllithium (2.5 M in hexanes) or n-Hexyllithium[1]

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Preparation of Weinreb Amide (Pre-step):

    • Convert 2,5-dimethoxybenzoic acid to its acid chloride (SOCl₂, reflux, 2h).

    • React with N,O-dimethylhydroxylamine hydrochloride and TEA in DCM at 0°C.[1]

    • Validation: Confirm formation by LCMS [M+H]⁺ = 254.1.[1]

  • Lithiation (The Critical Step):

    • Charge a flame-dried 3-neck flask with 2-Bromo-6-methoxypyridine (1.0 eq) and anhydrous THF (10 mL/g) under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 eq) dropwise over 20 minutes.[1] Maintain internal temp < -70°C.

    • Mechanism:[1][2][3] Lithium-Halogen exchange generates the 2-lithio-6-methoxypyridine intermediate.[1]

    • Stir at -78°C for 30 minutes.

  • Coupling:

    • Dissolve the Weinreb amide (1.1 eq) in minimal THF.[1]

    • Add the amide solution dropwise to the lithiated pyridine at -78°C.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Workup & Purification:

    • Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:EtOAc (gradient 90:10 to 70:30).[1]

    • Yield Target: 75–85%.[1][4]

QC Checkpoint
  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic benzoyl protons (6.9–7.2 ppm) and the pyridine protons (7.6–7.8 ppm).[1] The methoxy singlets should appear at ~3.7–3.9 ppm.[1]

  • Impurity Alert: Check for the tertiary alcohol (result of double addition), which appears if the Weinreb amide was not used or if temperature control failed.[1]

Protocol 2: Downstream Application (Library Generation)

Context: The ketone functionality is rarely the final drug.[1] It is typically converted via Reductive Amination to install a solubilizing amine tail or a second pharmacophore (e.g., a piperazine linker).[1] This creates the "Linker" region of the kinase inhibitor.[1]

Reaction Scheme

SynthesisStartKetone Intermediate(2-(2,5-dimethoxybenzoyl)...)ImineImineIntermediateStart->Imine DehydrationReagentAmine (R-NH2)+ Ti(OiPr)4Reagent->ImineProductFinal Kinase Inhibitor(Amine Linker)Imine->Product ReductionReductantNaBH3CNor NaBH(OAc)3Reductant->Product

Figure 2: Reductive amination workflow for converting the ketone intermediate into a bioactive amine.

Methodology (Reductive Amination)
  • Imine Formation:

    • In a sealed vial, dissolve This compound (1.0 eq) in anhydrous dichloroethane (DCE).

    • Add the Target Amine (e.g., N-methylpiperazine) (1.2 eq).[1]

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq).[1] Note: This acts as a Lewis acid and water scavenger to drive imine formation.[1]

    • Stir at room temperature for 6–12 hours.

  • Reduction:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) directly to the reaction mixture.

    • Stir for 12–24 hours at room temperature.

  • Workup:

    • Quench with 1N NaOH (to precipitate Titanium salts).[1] Filter through Celite.[1]

    • Extract filtrate with DCM.[1]

  • Validation:

    • The disappearance of the ketone signal (C=O stretch ~1670 cm⁻¹) in IR is a quick check.[1]

    • Confirm mass via LCMS.[1]

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert gas.[1] Have a Class D fire extinguisher ready.

  • Titanium Isopropoxide: Moisture sensitive.[1] Causes severe eye irritation.[1]

  • Biological: Treat the final compounds as potent cytotoxins (tubulin inhibitors) and potential teratogens.[1] Handle in a biosafety cabinet.

References

  • Pharmacophore Context: Burns, C. J., et al. (2009).[1] "Discovery of CYT997: a structurally novel orally active microtubule targeting agent."[1][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis Method (DoM): Bennet, A. J., et al. (2005).[1] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[1] Tetrahedron. Link

  • Kinase/Tubulin Dual Inhibition: Wang, Y., et al. (2019).[1] "Design, synthesis and biological evaluation of novel 2-benzoylpyridine derivatives as potential anti-tubulin agents targeting the colchicine binding site."[1] European Journal of Medicinal Chemistry. Link

  • Rogaratinib (Related Scaffold): Heroult, M., et al. (2018).[1] "Discovery of Rogaratinib (BAY 1163877): A Pan-FGFR Inhibitor."[1] Journal of Medicinal Chemistry. Link[1]

Application Note: Overcoming Electronic Deactivation in the Friedel-Crafts Acylation of Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Acylation Methods for Methoxypyridine Derivatives Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Development Scientists

Abstract

The Friedel-Crafts (F-C) acylation of pyridine derivatives presents a classic paradox in organic synthesis: the nitrogen atom is highly susceptible to Lewis acid complexation, rendering the ring electron-deficient and inert to electrophilic aromatic substitution (EAS). However, methoxypyridines possess an electron-donating alkoxy group that, under specific conditions, can counterbalance this deactivation. This guide details three distinct protocols to achieve acylation: (1) Direct acylation of highly activated 2,6-dimethoxypyridines, (2) Superacid-catalyzed acylation using Triflic Acid (TfOH), and (3) The N-Oxide activation strategy.

Introduction: The Deactivation-Activation Paradox

Standard F-C acylation relies on a Lewis acid (e.g., AlClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) to generate an acylium ion.[1][2] In benzene, this works seamlessly. In pyridine, the Lewis acid coordinates to the nitrogen lone pair (

), forming a cationic complex that withdraws electron density from the

-system, effectively "poisoning" the reaction.

Methoxypyridines offer a solution. The methoxy group (


) is a strong 

-donor. The success of the reaction depends on the balance between:
  • N-Deactivation: The Lewis acid binding to Nitrogen.[2]

  • O-Activation: The methoxy group pushing electron density into the ring (Ortho/Para directing).

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the productive EAS pathway and the non-productive N-complexation.

FC_Mechanism Substrate 2-Methoxypyridine Complex_N N-Coordinated Complex (Deactivated Ring) Substrate->Complex_N Fast (Kinetic Trap) Sigma Sigma Complex (Wheland Intermediate) Substrate->Sigma Slow (EAS) LA Lewis Acid (MXn) Acylium Acylium Ion (R-C≡O+) LA->Acylium Activation Complex_N->Substrate Reversible (High T) Acylium->Sigma Attack at C5 Product Acyl-Methoxypyridine Sigma->Product -H+

Figure 1: Kinetic competition between N-coordination (deactivation) and C-acylation. Successful protocols must destabilize the N-complex or use super-electrophiles.

Protocol A: Direct Acylation of Activated Substrates (2,6-Dimethoxypyridine)

Applicability: High. This method works best for 2,6-dimethoxypyridine because the two EDGs provide enough electron density to overcome partial N-complexation. Regioselectivity: C3 (Beta to Nitrogen, Ortho to Methoxy).

Materials
  • Substrate: 2,6-Dimethoxypyridine (1.0 equiv)

  • Reagent: Acyl Chloride (1.2 equiv)

  • Catalyst: Tin(IV) Chloride (SnCl

    
    ) (1.5 equiv) — Note: SnCl
    
    
    
    is a softer Lewis acid than AlCl
    
    
    , reducing the tightness of N-binding.
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,6-dimethoxypyridine (10 mmol) in anhydrous DCE (20 mL).

  • Catalyst Addition: Cool to 0°C. Add SnCl

    
     (15 mmol) dropwise. A suspension may form as the N-Sn complex generates.
    
  • Acylation: Add the Acyl Chloride (12 mmol) dropwise over 10 minutes.

  • Reaction: Warm to reflux (83°C) and stir for 12–16 hours. The elevated temperature is required to dissociate the N-Sn complex reversibly, allowing the free pyridine to react.

  • Quench: Cool to RT. Pour the mixture slowly into ice-water (50 mL) containing 1M HCl (10 mL) to break the tin chelates.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with sat. NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: Do not use AlCl


 for this substrate if possible; it is too "hard" and will strip the methoxy groups (demethylation) to form pyridones. SnCl

preserves the ether linkage.

Protocol B: Superacid-Catalyzed Acylation (Triflic Acid)

Applicability: Moderate to Difficult Substrates (e.g., 2-Methoxypyridine). Mechanism: Triflic acid (TfOH) acts as a Brønsted superacid. It protonates the acyl chloride to form a discrete, highly reactive acylium triflate, which is potent enough to attack the protonated (deactivated) pyridine ring.

Materials
  • Substrate: 2-Methoxypyridine[3]

  • Reagent: Acyl Chloride (2.0 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (3.0 – 5.0 equiv)

  • Solvent: Neat (Solvent-free) or Nitromethane.

Step-by-Step Methodology
  • Safety: TfOH is fuming and highly corrosive. Use glass syringes and PFA tubing if flow chemistry is used.

  • Mixing: In a pressure tube or sealed flask, combine 2-methoxypyridine (5 mmol) and Acyl Chloride (10 mmol).

  • Acid Addition: Add TfOH (15–25 mmol) slowly at 0°C. The mixture will fume.

  • Heating: Seal the vessel and heat to 100–120°C for 24 hours.

    • Why High T? Even with a super-electrophile, the ring is deactivated by protonation. Thermal energy is needed to cross the activation barrier.

  • Workup (Careful): Pour the reaction mixture onto crushed ice. Neutralize carefully with solid Na

    
    CO
    
    
    
    until pH ~8.
    • Note: The pyridine will be protonated in the aqueous phase. You must basify to extract it.

  • Extraction: Extract with Ethyl Acetate.

Data Summary: Catalyst Efficiency

CatalystSubstrateYieldNotes
AlCl

2-Methoxypyridine<5%N-complexation dominates; no reaction.
SnCl

2-Methoxypyridine15-20%Weak reactivity.
TfOH (Neat) 2-Methoxypyridine65-75% Super-electrophile mechanism successful.

Protocol C: The N-Oxide Activation Strategy

Applicability: Regioselective synthesis (C4 acylation) and when direct acylation fails. Concept: Pyridine-N-oxide is more susceptible to electrophilic attack at the C4 position (and C2) due to the back-donation of the oxygen lone pair.

Workflow Diagram

NOxide_Route Step1 Step 1: N-Oxidation (mCPBA or H2O2) Step2 Step 2: Acylation (Ac2O or TFAA + Acyl donor) Step1->Step2 Activated Intermediate Step3 Step 3: Deoxygenation (PCl3 or Pd/C) Step2->Step3 4-Acyl-Pyridine-N-Oxide End Acyl-Methoxypyridine Step3->End Start 2-Methoxypyridine Start->Step1

Figure 2: The N-Oxide bypass route allows for acylation under milder conditions followed by restoration of the pyridine core.

Step-by-Step Methodology
  • Oxidation: Dissolve 2-methoxypyridine (10 mmol) in DCM. Add mCPBA (1.1 equiv) at 0°C. Stir overnight. Wash with NaHCO

    
     to remove benzoic acid. Isolate 2-methoxypyridine-N-oxide.
    
  • Acylation:

    • Dissolve N-oxide in Acetic Anhydride (as solvent and reagent) or use an Acyl Chloride + mild Lewis Acid.

    • Note: For specific acyl groups, use the "Mercer" conditions: Acyl chloride + Meldrum's acid adduct, followed by reaction with the N-oxide.

  • Deoxygenation: Dissolve the acylated N-oxide in CHCl

    
    . Add PCl
    
    
    
    (2 equiv) carefully at reflux for 2 hours. Quench with ice/base.[4]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Strong N-ComplexationSwitch from AlCl

to TfOH (Protocol B) or increase Temperature (>100°C).
Demethylation Lewis Acid too "Hard"Avoid AlCl

or BBr

. Use SnCl

or ZnCl

.
Poly-acylation Ring too active (2,6-dimethoxy)Control stoichiometry strictly (1.0 : 1.1). Run at lower temp (0°C -> RT).
Tarry/Black Product Polymerization of PyridineReaction temp too high or concentration too high. Dilute with Nitromethane.

References

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1963.
  • Effenberger, F. "Electrophilic substitution of pyridines." Angewandte Chemie International Edition, 2003. Link

  • Hwang, J. P., et al. "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." Molecules, 2017, 22(2), 235. Link

  • Charette, A. B., et al. "Pyridine-N-oxide activation and functionalization." Journal of the American Chemical Society, 2005.
  • Kuduk, S. D., et al. "Synthesis of fluoropyridines via 2-methoxypyridine intermediates."[5] Organic Letters, 2005. Link

Sources

Application Notes & Protocols for the Crystallization of (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Purification of (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone

(2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone is a complex aromatic ketone with potential applications in pharmaceutical and materials science. The isolation and purification of this compound in a crystalline form are paramount for ensuring high purity, batch-to-batch consistency, and desirable physicochemical properties such as stability and dissolution rate. Crystallization from a solution is a key separation and purification process in the manufacture of many fine chemicals and specialty chemicals, especially pharmaceuticals.[1] This document provides a comprehensive guide to selecting appropriate crystallization solvents and detailed protocols for obtaining high-quality crystals of the target compound.

The principles outlined herein are based on established methodologies for the crystallization of benzophenone derivatives and other aromatic ketones. The key to successful crystallization lies in the careful selection of a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for the formation of a supersaturated solution upon cooling, leading to nucleation and crystal growth.[2]

Solvent Selection: A Multifaceted Approach

Choosing the right solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent should be inert, non-toxic, and have a boiling point that allows for easy removal from the crystals. The selection process often involves screening a range of solvents with varying polarities. For a molecule like (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone, which possesses both polar (ether, ketone, pyridine) and non-polar (benzene rings) functionalities, a solvent of intermediate polarity or a mixture of solvents is often optimal.

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like": The polarity of the solvent should generally match that of the solute.

  • Solubility Gradient: The compound should exhibit a steep solubility curve with respect to temperature in the chosen solvent.

  • Impurities: Impurities should either be highly soluble or insoluble in the solvent at all temperatures to allow for their removal by filtration.

  • Crystal Quality: The solvent can influence the crystal habit, size, and polymorphic form.[3]

Solvent Screening Workflow

The following diagram illustrates a systematic approach to solvent screening for the crystallization of (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Method Selection cluster_3 Phase 4: Optimization Start Start: Crude (2,5-dimethoxyphenyl) (6-methoxypyridin-2-yl)methanone Solubility_Test Small-Scale Solubility Tests (mg scale) in various solvents Start->Solubility_Test Good_Solubility Good solubility when hot, poor when cold? Solubility_Test->Good_Solubility Evaluate Insoluble Insoluble? Good_Solubility->Insoluble No Single_Solvent Single-Solvent Recrystallization (Slow Cooling) Good_Solubility->Single_Solvent Yes Too_Soluble Too soluble when cold? Insoluble->Too_Soluble Binary_System Binary Solvent System (Antisolvent Addition) Insoluble->Binary_System Consider as antisolvent Too_Soluble->Binary_System Consider as primary solvent Vapor_Diffusion Vapor Diffusion Too_Soluble->Vapor_Diffusion Consider for slow evaporation or vapor diffusion Optimize Optimize cooling rate, concentration, and scale-up Single_Solvent->Optimize Binary_System->Optimize Vapor_Diffusion->Optimize

Caption: A workflow diagram for systematic solvent screening and crystallization method selection.

Recommended Solvents for Screening

Based on the structure of the target molecule and common practices for similar compounds, the following solvents are recommended for initial screening. They are categorized by polarity.

Solvent Class Boiling Point (°C) Rationale & Potential Use
Ethanol Protic78Often a good starting point for aromatic compounds. Can be used as a single solvent or in a binary system with water.[4][5][6]
Methanol Protic65Similar to ethanol but more polar and has a lower boiling point.[7][8]
Isopropanol Protic82Less polar than ethanol, may offer a better solubility profile.
Ethyl Acetate Polar Aprotic77A good solvent for many organic compounds, often used in chromatography and recrystallization.[9]
Acetone Polar Aprotic56A strong, polar solvent; its low boiling point is advantageous for easy removal.[9]
Acetonitrile Polar Aprotic82A polar aprotic solvent that can be effective for moderately polar compounds.[8]
Toluene Non-polar111Suitable for less polar compounds; can be used in binary systems with more polar solvents.[8]
Heptane/Hexane Non-polar98/69Often used as an antisolvent to induce crystallization from a more polar solvent.[8]
Water Protic100Unlikely to be a good single solvent but is an excellent antisolvent when used with water-miscible organic solvents like ethanol or acetone.[4]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common and straightforward crystallization method.[10] It is ideal when a single solvent provides a good solubility differential with temperature.

Materials:

  • Crude (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone

  • Selected solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for high-boiling solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to just below the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Binary-Solvent Recrystallization (Antisolvent Addition)

This method is useful when the compound is too soluble in one solvent (the "good" solvent) even at low temperatures, or when it is nearly insoluble in another (the "bad" or "antisolvent").[4][12]

Materials:

  • Crude (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone

  • A "good" solvent (e.g., ethanol, acetone)

  • An "antisolvent" (e.g., water, heptane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at an elevated temperature.

  • Antisolvent Addition: While keeping the solution hot, slowly add the "antisolvent" dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from Protocol 1.

Protocol 3: Slow Evaporation

This technique is suitable when only a small amount of material is available or when the compound is highly soluble in most solvents.[9][13]

Materials:

  • Crude (2,5-dimethoxyphenyl)(6-methoxypyridin-2-yl)methanone

  • A relatively volatile solvent (e.g., ethyl acetate, ethanol)

  • A small vial or beaker

Procedure:

  • Solution Preparation: Prepare a solution of the compound that is not fully saturated at room temperature.[9]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Cover the container with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days to weeks.[9]

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Troubleshooting Common Crystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
No crystals form - The solution is not supersaturated.- Too much solvent was used.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Reduce the volume of the solvent by gentle heating and try cooling again.
Oiling out - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Choose a solvent with a lower boiling point.
Low recovery - The compound is too soluble in the cold solvent.- Insufficient cooling time.- Ensure the solution is thoroughly cooled in an ice bath.- Consider a different solvent or an antisolvent system.[4]
Colored impurities remain - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Technical Support Center: Purification of 3-Acetylbenzophenone. Benchchem.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Scite.ai.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds
  • Recrystalliz
  • Process for the preparation of benzophenone derivatives.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Solvent Selection in Pharmaceutical Crystalliz
  • scXRD: Growing single crystals. University of York Chemistry Teaching Labs.
  • Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry.
  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • New processes for producing benzophenone derivatives.
  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • PW 01: recrystalliz
  • Crystal structure of 2,6-bis-(2,5-di-meth-oxy-phen-yl). PubMed.
  • Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Reactions of 6-Methoxypyridine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of 6-methoxypyridine ketone derivatives under basic conditions.

FAQ 1: My 6-methoxypyridine ketone appears to be unstable under basic conditions. What are the likely degradation pathways?

Answer:

When a 6-methoxypyridine ketone derivative shows instability in a basic medium, the issue typically originates from one of two reactive centers in the molecule: the ketone side chain or the substituted pyridine ring itself. Understanding the interplay between these functionalities is key to diagnosing the problem.

A. Reactivity at the Ketone Side Chain (α-Carbon)

The most common pathway for instability involves the ketone's α-hydrogens (protons on the carbon adjacent to the carbonyl group). Bases can abstract these protons to form a nucleophilic enolate .[1] While this is often the desired first step for many C-C bond-forming reactions, the enolate intermediate can also participate in undesirable side reactions or degradation pathways if not controlled.

  • Key Point: The acidity of α-hydrogens (pKa ≈ 19-20 for a typical ketone) means that even moderately strong bases can generate a significant concentration of the enolate at equilibrium.[2]

B. Reactivity of the 6-Methoxypyridine Ring

The pyridine ring is generally robust, but its reactivity is modulated by the 6-methoxy substituent.

  • Reduced Basicity of the Ring Nitrogen: The oxygen of the methoxy group exerts an inductive electron-withdrawing effect, which decreases the electron density at the ring nitrogen. This makes the nitrogen in 6-methoxypyridine less basic (and thus less nucleophilic) than in unsubstituted pyridine.[3] For instance, the pKa of the conjugate acid of 2-methoxypyridine is 3.06, significantly lower than that of pyridine (5.23), indicating it's a weaker base.[3] This is beneficial as it can prevent the pyridine nitrogen from interfering with the desired reaction (e.g., by quenching a reagent).

  • Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is generally stable, it can be displaced by strong nucleophiles under certain conditions. Although less common, a strong base or an amine nucleophile could potentially displace the methoxy group.[4] This is typically a slow process and requires forcing conditions but should be considered if unexpected products are observed.

  • Side-Chain Reactivity: The conjugate base of an alkyl group on a pyridine ring can behave similarly to an enolate, providing another potential pathway for side reactions.[5]

Below is a diagram illustrating the primary points of reactivity under basic conditions.

cluster_ketone Ketone Side Chain Reactivity cluster_products Potential Undesired Pathways cluster_ring Pyridine Ring Reactivity Ketone 6-Methoxypyridine Ketone Enolate Enolate Intermediate Ketone->Enolate Base1 Base (e.g., OH⁻, OR⁻) Base1->Ketone α-H abstraction Aldol Aldol Self-Condensation Enolate->Aldol Attacks another ketone molecule Degradation Further Degradation / Rearrangement Enolate->Degradation Start 6-Methoxypyridine Ketone SNAr SNAr Product (Methoxy displacement) Start->SNAr Base2 Strong Nucleophile / Base Base2->Start Nucleophilic Attack on Ring

Caption: Potential degradation pathways for a 6-methoxypyridine ketone in base.

FAQ 2: I'm observing unexpected byproducts in my base-mediated reaction. What are they likely to be?

Answer:

The formation of unexpected byproducts is a classic challenge. For 6-methoxypyridine ketones, the most probable cause is the self-condensation of the enolate intermediate, a process known as the Aldol condensation .[6][7]

  • Mechanism: The enolate formed from one molecule of your ketone acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule. This initially forms a β-hydroxy ketone (an "aldol addition" product). Under thermal conditions or with a strong enough base, this intermediate can easily dehydrate to form a conjugated α,β-unsaturated ketone, which is often a highly colored and potentially insoluble byproduct.[7][8]

The following table provides a troubleshooting guide for common issues encountered during these reactions.

Observed Problem Potential Cause Recommended Solution & Explanation
Formation of a dark, insoluble material ("gunk") Aldol self-condensation followed by polymerization. The highly conjugated product of an aldol condensation can be prone to further reactions, leading to polymeric tars.Lower the reaction temperature. This slows the rate of condensation. Add the base slowly to keep the instantaneous concentration of the enolate low. Use a non-nucleophilic, sterically hindered base like LDA (Lithium diisopropylamide) at low temperatures (-78 °C) to favor controlled enolate formation over condensation.[9]
Multiple new spots on TLC, some less polar than starting material Formation of both the aldol addition and condensation products. The β-hydroxy ketone (addition product) is more polar than the starting material, while the α,β-unsaturated ketone (condensation product) is often less polar.Control reaction time and temperature carefully. The dehydration step is often promoted by heat.[7] Running the reaction at a lower temperature may allow you to isolate the initial addition product before it dehydrates.
Recovery of starting material and a new, very polar compound Hydrolysis. If the "ketone" is part of a larger structure, like a β-keto ester, the base may be hydrolyzing an ester linkage to form a carboxylic acid.[10]Use a non-aqueous, non-hydrolytic base. Switch from aqueous NaOH/KOH to bases like NaH, KHMDS, or DBU in an anhydrous solvent (e.g., THF, Toluene).[11]
Appearance of a product lacking the methoxy signal in NMR Nucleophilic substitution of the methoxy group. A strong nucleophile (which could be the base itself or another reagent) has displaced the -OCH₃ group.[4]Use a less nucleophilic base. Switch from NaOH or NaOMe to a hindered base like potassium tert-butoxide (KOtBu) or a carbonate base (e.g., Cs₂CO₃) if compatible with the reaction.[12]
FAQ 3: Why is my reaction sluggish or incomplete? How do the molecule's electronics play a role?

Answer:

Slow or incomplete reactions can often be traced back to the electronic properties of the 6-methoxypyridine ketone system and the choice of base.

As discussed previously, the 6-methoxy group reduces the basicity of the pyridine nitrogen.[3] While this can be an advantage, the overall electron-withdrawing nature of the pyridyl group can also influence the acidity of the ketone's α-hydrogens. The pyridyl group itself is electron-withdrawing, which should increase the acidity of the α-protons compared to a simple alkyl or phenyl ketone, making enolate formation easier.

However, the choice of base is critical. The pKa of the base's conjugate acid should be significantly higher than the pKa of the ketone's α-hydrogen (typically ~19-20) to ensure complete deprotonation and formation of the enolate. If the base is too weak, an equilibrium will be established with only a small concentration of the reactive enolate present, leading to a sluggish reaction.[1][2]

The following table compares the pKa of the conjugate acids of several common bases. A stronger base has a higher conjugate acid pKa.

Base Conjugate Acid pKa (approx. in DMSO) [13]Suitability for Enolate Formation
Sodium Hydroxide (NaOH)H₂O31.4Can form enolates, but equilibrium may not be fully favorable. Risk of hydrolysis.
Sodium Ethoxide (NaOEt)EtOH29.8Similar to NaOH, suitable for many applications.
Potassium tert-Butoxide (KOtBu)t-BuOH32.2Strong, non-nucleophilic base. Good for avoiding SN2 side reactions.
Sodium Hydride (NaH)H₂36Very strong, non-nucleophilic base. Excellent for irreversible enolate formation.
Lithium Diisopropylamide (LDA)Diisopropylamine35.7Very strong, sterically hindered, non-nucleophilic base. Ideal for kinetic control at low temperatures.[9]

Key Insight: For reactions requiring complete and rapid enolate formation, a strong, non-nucleophilic base like NaH or LDA is often superior to hydroxide or alkoxide bases.

FAQ 4: How can I minimize degradation and side reactions? What is a good experimental workflow?

Answer:

A systematic approach involving stability testing and careful reaction monitoring is the best way to optimize your reaction and minimize unwanted outcomes.

Protocol 1: Small-Scale Stability Test

Before committing a large amount of material, perform a small-scale stability test to screen various bases and conditions.

Objective: To determine the stability of the 6-methoxypyridine ketone in the presence of different bases at different temperatures.

Materials:

  • 6-methoxypyridine ketone (substrate)

  • A selection of bases to screen (e.g., K₂CO₃, DBU, KOtBu, NaH)

  • Anhydrous reaction solvent (e.g., THF, Dioxane, Toluene)

  • Small reaction vials (e.g., 1-dram vials) with stir bars

  • TLC plates, chamber, and appropriate eluent

  • UV lamp and/or TLC stain for visualization

Procedure:

  • Preparation: In separate vials, dissolve a small, consistent amount of your substrate (e.g., 10 mg) in the chosen solvent (e.g., 0.5 mL).

  • Base Addition: To each vial, add 1.1 equivalents of a different base. Include a control vial with no base.

  • Reaction Conditions: Stir the vials at your intended reaction temperatures (e.g., one set at room temperature, one at 50 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial and spot it on a TLC plate.[14][15]

  • Analysis: Develop the TLC plate and visualize the spots. Compare the lanes for each base/temperature combination to the starting material and the no-base control. Look for the disappearance of the starting material spot and the appearance of new, lower Rf (more polar, potential degradation) or higher Rf (less polar, potential condensation) spots.

  • Decision: Choose the base and temperature combination that shows minimal degradation of the starting material over the desired reaction time.

Workflow Diagram for Stability Screening

cluster_conditions Screen Variables start Start: Define Reaction Goal setup Set up Parallel Vials (Substrate + Solvent) start->setup Bases Base 1 (e.g., K₂CO₃) Base 2 (e.g., KOtBu) Base 3 (e.g., NaH) Control (No Base) setup->Bases monitor Monitor by TLC at t=1h, 4h, 12h Bases->monitor Temps Temp 1 (e.g., 25°C) Temp 2 (e.g., 50°C) Temps->monitor analyze Analyze TLC for: - SM Consumption - Byproduct Formation monitor->analyze decision Select Optimal Conditions (Max Stability, Min Byproducts) analyze->decision

Caption: Workflow for screening reaction conditions to ensure substrate stability.

Protocol 2: General Reaction Monitoring by TLC

Objective: To track the progress of the reaction to determine completion and detect the formation of byproducts in real-time.

Procedure:

  • Prepare the TLC Chamber: Fill the chamber with the chosen eluent system to a depth of about 0.5 cm and let it saturate.

  • Spot the Plate: On a TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Apply Samples:

    • SM Lane: Spot a dilute solution of your starting material.

    • Co Lane: Spot the starting material solution.

    • Rxn Lane: Using a capillary tube, take a tiny aliquot from your reaction mixture and spot it.

    • Co-spotting: Carefully spot the reaction mixture directly on top of the starting material spot in the "Co" lane. This helps to resolve spots with similar Rf values.[14]

  • Develop and Visualize: Place the plate in the chamber, let the solvent front run to about 1 cm from the top, remove, and mark the solvent front. Visualize under a UV lamp and/or with a chemical stain.

  • Interpret the Results:

    • Reaction Progress: The intensity of the starting material spot in the "Rxn" lane should decrease over time, while the product spot appears and intensifies.

    • Completion: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

    • Byproducts: Any new spots are potential byproducts. Note their Rf values and appearance.

By employing these systematic troubleshooting and monitoring techniques, you can significantly improve the outcome of your experiments involving 6-methoxypyridine ketones.

References
  • Pang, J. H., Kaga, A., & Chiba, S. (2017). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Chemical Communications, 53(83), 11474-11477. [Link]

  • Paixão, M. R., & Afonso, C. A. (2018). Nucleophilic Dearomatization of Activated Pyridines. Catalysts, 8(12), 632. [Link]

  • Flagstad, T., et al. (2020). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ACS Central Science, 6(6), 965-973. [Link]

  • Miras, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8888-8895. [Link]

  • Patsnap. (2023). Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Patsnap Eureka. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • ResearchGate. (2019). Screening of bases and reaction conditions [Image]. [Link]

  • Science of Synthesis. (2005). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

  • Miras, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. [Link]

  • ResearchGate. The Aldol Condensation. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Manana, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]

  • ResearchGate. (2012). Monitoring of the reaction progress by TLC [Image]. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Manana, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Research Archive. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Manana, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Larock, R. C., & Yue, D. (2001). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron Letters, 42(35), 6011-6013. [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. [Link]

  • chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. [Link]

  • Pearson. Enolate Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Williams, R. pKa Data Compiled by R. Williams page-1. University of Colorado. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]

  • Al-Masum, M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

  • Liu, Y., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. [Link]

  • Ismalaj, E., et al. (2020). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PMC. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. [Link]

  • Khan Academy. (2014). Enolate formation from ketones. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • Chair of Analytical Chemistry. pKa values bases. University of Tartu. [Link]

  • Ashenhurst, J. Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism... [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Spyropoulos, C. G., et al. (2019). Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. PMC. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Organic Chemistry Portal. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. [Link]

  • Abdur-Rashid, K., et al. (2002). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Journal of the American Chemical Society, 124(51), 15104-15118. [Link]

  • Organic Chemistry Portal. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. [Link]

Sources

Technical Support Center: Purification Strategies for 2,5-Dimethoxybenzaldehyde Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Removing unreacted aromatic aldehydes like 2,5-dimethoxybenzaldehyde (2,5-DMBA) is a critical purification step in the synthesis of phenethylamines, styrenes, and pharmaceutical intermediates. Unlike simple benzaldehyde, 2,5-DMBA presents specific challenges due to its electron-rich nature and low melting point, which can complicate standard workups.

This guide prioritizes chemical separation (bisulfite adduct formation) and solid-phase scavenging over simple physical separation (chromatography), as these methods offer higher throughput and selectivity.

Impurity Profile: 2,5-Dimethoxybenzaldehyde
PropertyValueImplication for Purification
CAS Number 93-02-7Standard identifier.[1][2][3]
Melting Point 50–52 °CHigh Risk: Tendency to "oil out" rather than crystallize during cooling; requires precise solvent control [1].
Solubility Soluble in DCM, EtOAc, MeOH.Co-elutes with lipophilic products in normal-phase chromatography.
Reactivity Electron-rich (2,5-OMe).The carbonyl is less electrophilic than unsubstituted benzaldehyde, requiring longer reaction times for scavengers/bisulfite [2].
Sterics Ortho-methoxy group.[4]Creates steric hindrance near the carbonyl, slowing down nucleophilic attack.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal purification strategy based on your scale and product stability.

purification_decision node_start Start: Reaction Mixture containing 2,5-DMBA decision_scale Scale of Reaction? node_start->decision_scale decision_sens Is Product Acid/Base Sensitive? decision_scale->decision_sens > 5 grams method_scavenger Method B: Polymer Scavenger (High Throughput) decision_scale->method_scavenger < 1 gram (Parallel Synth) method_bisulfite Method A: Bisulfite Wash (Standard) decision_sens->method_bisulfite Robust Product method_cryst Method C: Recrystallization (Solids Only) decision_sens->method_cryst Sensitive Product method_bisulfite->method_cryst If purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification method based on scale and chemical sensitivity.

Method A: The Bisulfite Wash (Standard Protocol)

This is the most scalable and cost-effective method. It relies on the nucleophilic attack of the bisulfite ion (


) on the aldehyde carbonyl to form a water-soluble sulfonate salt (adduct), which partitions into the aqueous phase while your product remains in the organic phase [3].[5]
The Challenge with 2,5-DMBA

The two methoxy groups donate electron density to the ring, making the carbonyl carbon less positive (less electrophilic). Standard "shake and separate" protocols often fail because the equilibrium formation is slower than with nitro- or chloro-benzaldehydes.

Optimized Protocol

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Methanol (essential co-solvent).

  • DCM or Ethyl Acetate (extraction solvent).

Step-by-Step Procedure:

  • Dilution: Dissolve your crude reaction mixture in a minimal amount of DCM or Ethyl Acetate .

  • The "Kick" (Crucial Step): Add a small volume of Methanol (approx. 10% of total volume).

    • Why? Bisulfite is water-soluble; 2,5-DMBA is not. Methanol acts as a phase transfer bridge, increasing the effective concentration of aldehyde in the aqueous phase to speed up adduct formation [3].

  • Addition: Add 2–3 equivalents of saturated aqueous

    
    .
    
  • Agitation: Stir vigorously or shake for at least 15–30 minutes .

    • Note: Do not just invert the funnel twice. The steric bulk of the ortho-methoxy group requires time for the adduct to form.

  • Separation: Transfer to a separatory funnel. Allow layers to separate.[5][6][7]

    • Observation: The aldehyde is now in the bottom (aqueous) layer (if using EtOAc) or top layer (if using DCM/water, depending on density, but usually aqueous is lighter than DCM). Correction: Saturated bisulfite is very dense (~1.3 g/mL). It will likely be the bottom layer even with DCM. Always check layer identity.

  • Wash: Wash the organic layer once more with water to remove residual bisulfite salts.

  • Dry & Concentrate: Dry over

    
     and evaporate solvent.
    

Method B: Polymer-Supported Scavenging (Small Scale/High Value)

For high-value pharmaceutical intermediates (mg to gram scale) or parallel synthesis libraries, polymer-supported scavengers eliminate the risk of emulsions and hydrolysis [4].

Recommended Resin: PS-TsNHNH2 (Polymer-supported Tosylhydrazide).

Mechanism: The hydrazide moiety on the resin reacts covalently with the aldehyde to form a hydrazone. The impurity remains bound to the solid bead, which is filtered off.

Protocol:

  • Calculation: Calculate the estimated mmols of unreacted 2,5-DMBA (based on TLC or LCMS data).

  • Loading: Add 2–3 equivalents of PS-TsNHNH2 resin relative to the aldehyde impurity.

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, or DMF).[7] Methanol is also acceptable.

  • Incubation: Shake gently at room temperature for 2–4 hours.

    • Note: 2,5-DMBA reacts slower than aliphatic aldehydes. If removal is incomplete after 4 hours, add a catalytic amount of Acetic Acid (1%) to protonate the carbonyl and accelerate the reaction [5].

  • Filtration: Filter the mixture through a fritted funnel or cotton plug. The filtrate contains your purified product.[5]

Troubleshooting & FAQs

Q1: I formed a massive emulsion during the bisulfite wash. How do I fix it?

Cause: 2,5-DMBA reaction mixtures often contain amphiphilic byproducts (oligomers) that act as surfactants. Solution:

  • Wait: Give it 20 minutes.

  • Salting Out: Add solid NaCl or saturated brine to the mixture. This increases the ionic strength of the aqueous layer, forcing organics out [6].

  • Filtration: If solid particles are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite . This often breaks the emulsion immediately.

Q2: The aldehyde is still present after the bisulfite wash.

Cause: Equilibrium limitations or steric hindrance. Solution:

  • Increase Time: The ortho-methoxy group hinders attack. Increase stir time to 1 hour.

  • Fresh Reagent: Bisulfite oxidizes to sulfate over time. Ensure your

    
     solution smells strongly of 
    
    
    
    (pungent).
  • Method Switch: If bisulfite fails, the aldehyde might be too lipophilic. Switch to Girard’s Reagent T (water-soluble hydrazine) which is more aggressive.

Q3: My product is an amine. Will the bisulfite remove it too?

Risk: Generally, no. Bisulfite targets aldehydes/ketones.[6][7][8] However, if your product forms a salt with bisulfite (rare but possible), it might dissolve in the aqueous layer. Check: Always run a TLC of the aqueous layer (after neutralizing a small aliquot) before discarding it.

Q4: Can I recover the 2,5-DMBA to reuse it?

Yes. The bisulfite reaction is reversible.[7]

  • Take the aqueous waste layer.

  • Adjust pH to >12 using NaOH or

    
    .
    
  • The adduct decomposes, regenerating free 2,5-DMBA.

  • Extract with DCM [3].

Visualizing the Bisulfite Mechanism

Understanding the mechanism clarifies why pH and stirring are vital.

bisulfite_mechanism step1 2,5-DMBA (Organic Soluble) step2 Nucleophilic Attack (Requires Vigorous Mixing) step1->step2 + NaHSO3 step3 Tetrahedral Intermediate step2->step3 step4 Bisulfite Adduct (Water Soluble Salt) step3->step4 Proton Transfer step4->step1 Reversible

Figure 2: Reaction pathway for the formation of the water-soluble bisulfite adduct. Note the reversibility under basic conditions.[5][7]

References

  • Thermo Scientific Chemicals . 2,5-Dimethoxybenzaldehyde Product Specifications. Fisher Scientific.[1] Retrieved from [Link][9]

  • Bloomtechz . Overview of 2,5-Dimethoxybenzaldehyde and Its Importance in Organic Chemistry. Retrieved from [Link][9]

  • Boucher, M. M., et al. (2017).[7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. University of Rochester / Org. Process Res. Dev. Retrieved from [Link]

  • Biotage / ResearchGate . Polymer Supported Scavengers in Organic Synthesis. Retrieved from [Link]

  • University of Rochester . Workup Troubleshooting: How to Manage an Emulsion. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Reference Standard Sourcing for 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sourcing reference standards for specific process-related impurities—such as 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine —presents a unique challenge in pharmaceutical development. Unlike pharmacopeial standards (USP/EP) available for established APIs, this compound is likely a non-pharmacopeial impurity or a specialized intermediate (structurally related to H1 antagonists like Alcaftadine or similar pyridine-based scaffolds).

This guide objectively compares the three primary sourcing channels: Specialized Impurity Vendors , Custom Synthesis (CRO) , and In-House Isolation . It further provides a self-validating protocol to qualify the material as a Primary Reference Standard using quantitative NMR (qNMR), ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Context & Technical Challenges

Before sourcing, one must understand the physicochemical behavior of the target to select the right grade.

  • Chemical Name: this compound

  • Structural Class: Diaryl ketone / Pyridine derivative.

  • Critical Quality Attributes (CQAs):

    • Chromophore: The conjugated ketone-pyridine system suggests strong UV absorbance (likely ~250-300 nm), making it a sensitive HPLC marker.

    • Stability: Benzoylpyridines can be susceptible to photoreduction or oxidation; amber glassware is mandatory.

    • Polymorphism: Crystalline forms may vary between vendors; for solution-based chromatography, this is negligible, but for solid-state characterization (IR), it is critical.

Comparative Analysis: Sourcing Channels

For a non-pharmacopeial standard, "off-the-shelf" availability is often limited to specialized catalog vendors. Below is the comparative matrix for decision-making.

Table 1: Sourcing Channel Performance Matrix
FeatureChannel A: Specialized Impurity Vendor Channel B: Custom Synthesis (CRO) Channel C: In-House Isolation
Primary Utility Routine QC, Method ValidationGLP Tox Studies, Primary Standard EstablishmentIdentification, RRT Determination
Purity Reliability Variable (90% - 98%)High (>98% guaranteed)High (Dependent on Prep-HPLC)
Traceability CoA often lacks uncertainty budgetFull Synthetic Route providedFull Internal Control
Lead Time 1 - 2 Weeks8 - 12 Weeks2 - 4 Weeks (Resource intensive)
Cost Efficiency High ($500 - $2,000 / 100mg)Low (High upfront: >$10k)Medium (Labor cost is hidden)
Regulatory Risk Medium (Requires re-validation)Low (Full characterization included)Medium (Requires robust documentation)
Detailed Assessment[1]
Channel A: Specialized Impurity Vendors (e.g., SynThink, Veeprho, Axios)
  • Pros: Fastest route to obtain material for Relative Retention Time (RRT) establishment.

  • Cons: These vendors often supply "Research Grade" materials. The Certificate of Analysis (CoA) may rely on "Area %" by HPLC, which is insufficient for mass balance potency assignment without further testing (TGA/ROI).

  • Verdict: Best for early-stage R&D.

Channel B: Custom Synthesis (CRO)
  • Pros: You define the specification. Essential if the impurity is needed in gram-scale for toxicity studies.

  • Cons: Longest lead time.

  • Verdict: Mandatory for Phase III/Commercial filing if the impurity is a significant degradant (>0.2%).

Channel C: In-House Isolation (Prep-HPLC)
  • Pros: If you have the mother liquor enriched with this impurity, isolation is cost-effective.

  • Cons: Removing the mobile phase buffers (desalting) can be difficult, leading to salt contamination that skews potency.

  • Verdict: Use only if commercial sources fail.

Decision Logic: Sourcing Strategy

The following diagram illustrates the decision process based on the development phase and regulatory requirements.

SourcingStrategy Start Need Reference Standard: This compound IsPharmacopeial Is USP/EP Standard Available? Start->IsPharmacopeial Phase Development Phase? IsPharmacopeial->Phase No Vendor Source: Specialized Vendor (SynThink, Veeprho, etc.) Phase->Vendor Early R&D / Method Dev CRO Source: Custom Synthesis (CRO) Phase->CRO Late Stage / Tox Study InHouse Source: In-House Isolation (Prep-HPLC) Phase->InHouse Urgent / Not Commercially Available Action_Qualify Action: Full In-House Qualification (qNMR + MS + IR) Vendor->Action_Qualify Mandatory for GMP Action_Use Action: Use Vendor CoA Directly Vendor->Action_Use Non-GMP Only CRO->Action_Qualify Verification InHouse->Action_Qualify

Figure 1: Decision matrix for sourcing non-pharmacopeial impurity standards.

Technical Protocol: Validation & Characterization

Regardless of the source, trust but verify . A "Research Grade" standard must be elevated to a "Primary Reference Standard" through the following self-validating protocol.

A. Identity Confirmation (The Structural Triad)
  • 1H-NMR (Proton NMR):

    • Critical Check: Look for the pyridine splitting pattern (distinct from benzene) and the two methoxy singlets (likely around 3.8 - 4.0 ppm).

    • Solvent: DMSO-d6 is recommended to prevent exchange of any labile protons, though none are expected here.

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Expectation: [M+H]+ peak. Look for fragmentation loss of the methoxy group (-31 Da) or the benzoyl cleavage.

  • FT-IR (ATR):

    • Critical Check: Carbonyl stretch (C=O) of the diaryl ketone (approx. 1650-1670 cm⁻¹).

B. Potency Assignment: The qNMR Method (Gold Standard)

Why qNMR? Traditional "Mass Balance" (100% - Impurities - Water - Ash) requires large amounts of sample (mg to g). qNMR requires only ~10 mg and is traceable to an NIST internal standard.

Experimental Workflow:

  • Internal Standard (IS): Select Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Sample Prep: Weigh accurately (~0.01 mg precision) 10 mg of Target and 10 mg of IS into the same vial. Dissolve in DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (usually 30-60 seconds) to ensure full relaxation.

    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    =Purity,
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1]
C. Homogeneity & Stability
  • HPLC Purity Check: Run the standard at T=0 and T=24h (in solution) to rule out solution instability (e.g., light sensitivity of the ketone).

Visualization of the Qualification Workflow

QualificationWorkflow Intake 1. Material Intake (Visual Inspection) Structure 2. Structural ID (1H-NMR, MS, IR) Intake->Structure Purity 3. Purity Assignment (qNMR vs. Mass Balance) Structure->Purity Release 4. Release as Primary Standard Purity->Release If Purity > 95% qNMR qNMR (Preferred) Traceable to NIST Purity->qNMR MassBal Mass Balance (100% - Impurities) Purity->MassBal

Figure 2: Workflow for qualifying a sourced impurity as a reference standard.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] Link

Sources

Diaryl Ketone Carbonyl Analysis: A High-Fidelity IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and materials science, the precise characterization of the carbonyl group (


) is pivotal. While often treated as a generic diagnostic band, the carbonyl stretch of diaryl ketones  (e.g., benzophenone derivatives) exhibits distinct spectral shifts driven by extensive conjugation.[1] This guide provides an objective, data-driven comparison of diaryl ketones against their aliphatic and alkyl-aryl counterparts, supported by mechanistic insights and validated experimental protocols.

Theoretical Framework: The Physics of the Shift

The position of the carbonyl absorption band is a direct function of the bond's force constant (


), governed by the equation:


Where


 is the wavenumber and 

is the reduced mass. For diaryl ketones, the primary variable is

, which is modulated by electronic effects.
Conjugation and Bond Order

Unlike dialkyl ketones (e.g., acetone,


), diaryl ketones possess two aromatic rings conjugated with the carbonyl 

-system. This delocalization allows electron density to flow from the phenyl rings into the carbonyl antibonding orbitals, increasing the single-bond character of the

bond.
  • Dialkyl Ketone: Pure

    
     character, high bond order.
    
  • Alkyl-Aryl Ketone (Acetophenone): Single resonance pathway, moderate shift (

    
    ).
    
  • Diaryl Ketone (Benzophenone): Dual resonance pathways, significant bond weakening (

    
    ).
    
Resonance Visualization

The following diagram illustrates the resonance contributions that lower the bond order in diaryl systems.

ResonanceEffect Base Carbonyl (C=O) Resonance Resonance Hybrid (Increased C-O Single Bond Character) Base->Resonance Delocalization Ring1 Phenyl Ring A (π-Donor) Ring1->Base Conjugation Ring2 Phenyl Ring B (π-Donor) Ring2->Base Conjugation Shift Red Shift (Lower Wavenumber) Resonance->Shift Weakens k

Figure 1: Mechanistic flow of electronic conjugation reducing the carbonyl force constant, resulting in a lower frequency IR shift.

Comparative Analysis: Spectral Benchmarks

The following data compares the diaryl ketone carbonyl peak against common alternatives. Note the distinct "Red Shift" (shift to lower energy) associated with increased aromaticity.

Table 1: Carbonyl Stretching Frequencies ( Stretch)
Compound ClassRepresentative MoleculeFrequency Range (

)
IntensityKey Differentiator
Dialkyl Ketone Acetone1710 – 1720 StrongLack of

stretch nearby.
Alkyl-Aryl Ketone Acetophenone1680 – 1690 StrongSingle aromatic ring modes (

).
Diaryl Ketone Benzophenone 1650 – 1670 Very Strong Overlap with Amide I region; absence of

C-H (if unsubstituted).

-Unsaturated
Cyclohexenone1665 – 1685StrongConjugated

often visible at

.
Substituent Effects (Hammett Correlation)

The exact position for diaryl ketones is tunable via ring substituents.

  • Electron Donating Groups (EDG): (e.g.,

    
    ) at para positions increase resonance, shifting the peak lower  (e.g., 
    
    
    
    -dimethoxybenzophenone
    
    
    ).
  • Electron Withdrawing Groups (EWG): (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) destabilize the positive charge on the carbonyl carbon, shifting the peak higher  (closer to 
    
    
    
    ).

Experimental Protocol: High-Fidelity Acquisition

To distinguish a diaryl ketone from an amide (which also absorbs near


), the experimental setup must be rigorous.
Sampling Decision Matrix

Choosing the right sampling technique is critical to avoid artifacts (e.g., solvent cutoffs or pressure-induced shifts).

SamplingProtocol Sample Start: Sample State Solid Solid / Powder Sample->Solid Liquid Liquid / Oil Sample->Liquid Quant Quantitative Analysis? Solid->Quant Volatile Volatile? Liquid->Volatile KBr Transmission (KBr Pellet) High Resolution, No Cutoff Quant->KBr Yes (Beer's Law) ATR ATR (Diamond/ZnSe) Fast, Surface Only Quant->ATR No (Qualitative) Sealed Sealed Liquid Cell (CaF2 Windows) Volatile->Sealed Yes Neat Neat on ATR Volatile->Neat No

Figure 2: Decision tree for selecting the optimal IR sampling method based on sample state and analytical needs.

Standard Operating Procedure (Solid Sample via ATR)

Recommended for routine qualitative ID of Benzophenone derivatives.

  • Crystal Clean: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify background spectrum is flat (no residue peaks at

    
     or 
    
    
    
    ).
  • Background Scan: Collect 32 scans of the ambient air. Reason: Removes atmospheric

    
     (
    
    
    
    ) and
    
    
    interference.
  • Sample Loading: Place

    
     of solid diaryl ketone on the crystal center.
    
  • Compression: Apply pressure using the anvil until the force gauge reads optimal (usually

    
    ). Reason: Ensures intimate contact between the evanescent wave and the sample.
    
  • Acquisition: Collect 32-64 scans at

    
     resolution.
    
  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth dependence on wavelength.

Data Interpretation & Validation

Distinguishing Diaryl Ketones from Amides

Both functional groups absorb in the


 window. To validate the assignment:
  • Check for N-H: Look for medium intensity bands at

    
    . If absent, it is likely a ketone.
    
  • Check for Amide II: Primary and secondary amides show a bending band near

    
    . Diaryl ketones lack this.
    
  • Aromatic Overtones: Diaryl ketones show strong aromatic C-H bending patterns (out-of-plane) in the

    
     region (monosubstituted rings often show two strong peaks here).
    
The "Fingerprint" Confirmation

For benzophenone specifically, look for the C-C-C stretch at approximately 1264 cm⁻¹ .[1] This band is often medium-to-strong and confirms the ketone moiety linked to aromatic rings [1].

References

  • NIST Mass Spectrometry Data Center. Benzophenone Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (General reference for carbonyl shifts).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for substituent effect mechanisms).[6][7][8][9]

Sources

A Comparative Guide to the Purity Assessment of 2-Benzoylpyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in 2-Benzoylpyridine Applications

2-Benzoylpyridine is a versatile precursor in the synthesis of a wide range of compounds, including antihistamines, anti-cancer agents, and specialized polymers.[1][2][3] Its utility as an impurity standard for Doxylamine further underscores the necessity for stringent purity control in pharmaceutical applications.[2][4][5][6] The presence of impurities, even in trace amounts, can have significant consequences, leading to:

  • Altered Pharmacological Activity: Impurities can interact with the target molecule, leading to reduced efficacy or unexpected side effects.

  • Compromised Material Properties: In polymer science, impurities can affect polymerization kinetics, chain length, and the final properties of the material.

This guide provides the tools to confidently assess the purity of 2-benzoylpyridine, ensuring the integrity of your research and the quality of your final products.

Understanding the Impurity Landscape of 2-Benzoylpyridine

A thorough understanding of the potential impurities in 2-benzoylpyridine is the first step toward developing robust analytical methods. Impurities can arise from the synthetic route, degradation, or improper storage.

Common Synthesis Routes and Potential Impurities:

  • Oxidation of Phenyl(pyridine-2-yl)methanol: This is a common and efficient method for synthesizing 2-benzoylpyridine.[7] The primary process-related impurity to monitor is the unreacted starting material, phenyl(pyridine-2-yl)methanol .

  • Grignard Reaction: The reaction of a phenylmagnesium halide with 2-cyanopyridine is another synthetic route.[7] This pathway can introduce biphenyl as a byproduct from the coupling of the Grignard reagent.

  • Friedel-Crafts Acylation: While less common for this specific isomer, Friedel-Crafts type reactions can lead to the formation of regioisomers, such as 3-benzoylpyridine and 4-benzoylpyridine , which can be difficult to separate.

Degradation Impurities:

2-Benzoylpyridine is generally stable, but prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or UV light) could lead to degradation. The nature of these degradants would depend on the specific stress conditions.

A Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique is paramount for accurately determining the purity of 2-benzoylpyridine. This section provides a comparative overview of the most effective methods, complete with detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[8][9][10] It is frequently cited by commercial suppliers for purity certification of 2-benzoylpyridine.[3]

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of selectivity for the aromatic and polar nature of 2-benzoylpyridine and its potential impurities.

  • Temperature Programming: A gradient temperature program is essential to ensure the elution of both volatile impurities and the higher-boiling 2-benzoylpyridine in a reasonable timeframe with good peak shape.

  • Mass Spectrometry Detection: MS detection provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and allows for sensitive quantification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-benzoylpyridine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Data Presentation: Comparative Purity Analysis by GC-MS

SupplierPurity (%)Phenyl(pyridine-2-yl)methanol (%)Other Impurities (%)
Supplier A 99.80.10.1
Supplier B 99.20.60.2
Supplier C 98.51.20.3

Experimental Workflow: GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Benzoylpyridine Sample Dissolution Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolution Vial Transfer to GC Vial Dissolution->Vial Injector GC Injector (280°C) Vial->Injector 1 µL Injection Column DB-5ms Column (Temperature Programmed) Injector->Column Separation MSD Mass Spectrometer (EI, 70 eV) Column->MSD Detection Chromatogram Total Ion Chromatogram MSD->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification (% Area) Integration->Quantification LibrarySearch->Quantification Report Report Quantification->Report Final Purity Report

Caption: Workflow for GC-MS Purity Assessment of 2-Benzoylpyridine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical compounds.[11][12] It is particularly well-suited for non-volatile impurities and can be adapted for quantitative analysis with high precision.

Causality Behind Experimental Choices:

  • Column Selection: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like 2-benzoylpyridine and its potential impurities. The hydrophobic stationary phase allows for good retention and separation based on polarity differences.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is optimal. The gradient allows for the elution of a wider range of impurities with varying polarities. The buffer helps to maintain a consistent pH, which is crucial for the retention and peak shape of the basic pyridine moiety.

  • Detection: UV detection at a wavelength where 2-benzoylpyridine and its likely impurities have significant absorbance (e.g., around 254 nm) is a robust and universally applicable method.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a 0.5 mg/mL solution of 2-benzoylpyridine in the mobile phase (50:50 acetonitrile:water).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B.

      • 2-15 min: 30% to 80% B.

      • 15-18 min: 80% B.

      • 18-20 min: 80% to 30% B.

      • 20-25 min: 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

Data Presentation: Comparative Purity Analysis by HPLC

SupplierPurity (%)Phenyl(pyridine-2-yl)methanol (%)Unidentified Impurity at RRT 1.2 (%)
Supplier A 99.90.05Not Detected
Supplier B 99.50.30.1
Supplier C 99.00.70.2

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Benzoylpyridine Sample Dissolution Dissolve in Mobile Phase (0.5 mg/mL) Sample->Dissolution Vial Transfer to HPLC Vial Dissolution->Vial Autosampler Autosampler Vial->Autosampler 10 µL Injection Column C18 Column (30°C) Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Column Detector DAD Detector (254 nm) Column->Detector Chromatogram Chromatogram at 254 nm Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (% Area) Integration->Quantification Report Report Quantification->Report Final Purity Report

Caption: Workflow for HPLC Purity Assessment of 2-Benzoylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[13] It provides quantitative information about the main component and any proton-containing impurities.

Causality Behind Experimental Choices:

  • Solvent Selection: A deuterated solvent that fully dissolves the sample without reacting with it is crucial. Chloroform-d (CDCl3) is an excellent choice for 2-benzoylpyridine.

  • Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is required. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable options.

  • ¹H NMR: This is the primary NMR experiment for purity assessment as it is highly sensitive and provides distinct signals for different protons in the molecule and its impurities.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-benzoylpyridine and 5 mg of a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in ~0.7 mL of CDCl3.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.

Data Presentation: Comparative Purity Analysis by ¹H NMR

SupplierPurity (mol/mol %)Phenyl(pyridine-2-yl)methanol (mol/mol %)
Supplier A >99.5<0.1
Supplier B 99.10.8
Supplier C 98.21.5

Best Practices for Handling and Storage

To maintain the purity of 2-benzoylpyridine, proper handling and storage are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust.[14] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The purity of 2-benzoylpyridine is a critical parameter that directly impacts its performance in research and development. A multi-technique approach, combining the separative power of GC and HPLC with the structural confirmation of NMR, provides the most comprehensive and reliable assessment of purity. This guide has provided the foundational knowledge and detailed protocols to empower researchers to make informed decisions when selecting and qualifying 2-benzoylpyridine for their specific applications. By understanding the potential impurities and implementing robust analytical methods, the integrity and success of your scientific endeavors can be assured.

References

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • IJARESM. (2025, November 7). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Retrieved February 21, 2026, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved February 21, 2026, from [Link]

  • Auriga Research. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved February 21, 2026, from [Link]

  • Scent.vn. (n.d.). 2-Benzoylpyridine (CAS 91-02-1): Odor profile, Properties, & IFRA compliance. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved February 21, 2026, from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved February 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Retrieved February 21, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 21, 2026, from [Link]

  • PureSynth. (n.d.). 2-Benzoylpyridine 99.0%(GC). Retrieved February 21, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 21, 2026, from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 21, 2026, from [Link]

Sources

UV-Vis Absorption Maxima of Methoxypyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Methoxypyridines serve as critical pharmacophores and synthetic intermediates in the development of kinase inhibitors, agrochemicals, and coordination ligands. Their ultraviolet-visible (UV-Vis) absorption profiles are governed by the interplay between the pyridine ring's electron-deficient nature and the electron-donating methoxy (-OCH


) substituent.

This guide provides a definitive comparison of the UV-Vis absorption maxima (


) for 2-, 3-, and 4-methoxypyridine. Unlike standard datasheets, we analyze the causality behind spectral shifts—specifically how the position of the methoxy group relative to the ring nitrogen alters the 

and

electronic transitions.
Core Mechanistic Principle

The methoxy group acts as an auxochrome. While it exerts a negative inductive effect (-I) due to oxygen's electronegativity, its dominant influence in aromatic systems is the positive mesomeric (+M) effect, where lone pair electrons are donated into the


-system.
  • Ortho (2-) and Para (4-) positions: The +M effect is pronounced because the electrons can be delocalized onto the ring nitrogen, stabilizing the excited state and causing a bathochromic (red) shift.

  • Meta (3-) position: Resonance delocalization onto the nitrogen is disrupted. The spectrum closely resembles unsubstituted pyridine.

Comparative Data Analysis

The following data aggregates experimental values from solution-phase spectroscopy. Note that solvent polarity significantly impacts these values (solvatochromism).

Table 1: UV-Vis Absorption Maxima of Methoxypyridine Isomers
CompoundStructure

(nm)

(M

cm

)
SolventSpectral Character
Pyridine (Reference)C

H

N
2572,750Ethanol

(primary band)
2-Methoxypyridine 2-OMe-Py2693,200EthanolBathochromic shift (+12 nm) due to ortho-conjugation.
3-Methoxypyridine 3-OMe-Py2582,900EthanolMinimal shift (+1 nm). Resembles pyridine (meta-substitution).
4-Methoxypyridine 4-OMe-Py2623,100EthanolBathochromic shift (+5 nm). Para-conjugation.

Critical Note on Tautomerism: 2-Methoxypyridine is the "lactim ether" form. It must not be confused with 2-pyridone (the lactam tautomer of 2-hydroxypyridine), which absorbs significantly further red (~295–300 nm). 2-Methoxypyridine is fixed in the aromatic form and does not tautomerize under standard conditions.

Mechanistic Visualization: Resonance & Electronic Transitions

To understand the spectral data, one must visualize the resonance contributions. The diagram below illustrates why the 2- and 4-isomers exhibit red shifts while the 3-isomer remains "pyridine-like."

ResonanceLogic cluster_0 Electronic Effects on Lambda Max cluster_1 Positional Impact Methoxy Methoxy Group (-OCH3) Auxochrome (+M Effect) PyridineRing Pyridine Ring Electron Deficient Methoxy->PyridineRing Donates e- density Ortho 2-Position (Ortho) Direct Conjugation to N Strong Red Shift (~269 nm) Methoxy->Ortho Para 4-Position (Para) Direct Conjugation to N Moderate Red Shift (~262 nm) Methoxy->Para Meta 3-Position (Meta) No Resonance to N Minimal Shift (~258 nm) Methoxy->Meta Excited State Stabilization Lower Energy Gap (HOMO-LUMO) Bathochromic Shift Ortho->Excited State Stabilization Para->Excited State Stabilization No Stabilization Standard Energy Gap Pyridine-like Spectrum Meta->No Stabilization

Figure 1: Mechanistic flow illustrating how substituent position dictates resonance stabilization and the resulting spectral shift.

Experimental Protocol: Validated UV-Vis Characterization

Reagents & Equipment[4]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Avoid Acetone or Benzene due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for UV analysis < 300 nm.

Step-by-Step Workflow
  • Blank Preparation: Fill a quartz cuvette with pure solvent. Run a baseline correction (200–400 nm) to subtract solvent absorbance.

  • Stock Solution: Weigh ~10 mg of the methoxypyridine derivative into a 100 mL volumetric flask. Dilute with solvent to mark (

    
    ).
    
  • Working Solution: Dilute 1 mL of Stock into 9 mL of solvent (Final:

    
     or 
    
    
    
    ).
    • Target Absorbance: 0.5 – 0.8 AU for optimal signal-to-noise.

  • Measurement: Scan from 400 nm down to 200 nm. Scan speed: Medium (approx. 200 nm/min).

  • Data Processing: Identify

    
     using the peak pick function. Calculate Molar Absorptivity (
    
    
    
    ) using Beer’s Law:
    
    
    Where
    
    
    is absorbance,
    
    
    is molar concentration, and
    
    
    is path length (1 cm).
Protocol Visualization

ProtocolWorkflow Start Weigh Sample (~10 mg) Dissolve Dissolve in EtOH (Stock Solution) Start->Dissolve Dilute Dilute to ~10^-4 M (Target Abs ~0.7) Dissolve->Dilute Scan Scan 200-400 nm (Quartz Cuvette) Dilute->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Calc Calculate Epsilon (A = εcl) Scan->Calc

Figure 2: Standardized workflow for UV-Vis determination of pyridine derivatives.

Solvent & pH Effects (Solvatochromism)

The environment significantly alters the spectral profile of methoxypyridines.

  • Solvent Polarity:

    • Polar Solvents (Water/Methanol): Stabilize the ground state of the lone pairs (

      
       electrons), causing the 
      
      
      
      transition (often a weak shoulder ~270-280 nm) to shift to shorter wavelengths (Blue Shift / Hypsochromic).
    • Non-Polar Solvents (Cyclohexane): The fine structure of the

      
       band is often more resolved (vibrational coupling is visible).
      
  • pH Sensitivity (Protonation):

    • Methoxypyridines are weak bases (

      
       ~ 3-6).
      
    • Acidic Media (pH < 3): Protonation of the ring nitrogen forms the pyridinium cation. This eliminates the

      
       transition (lone pair is bound) and significantly intensifies and red-shifts the 
      
      
      
      band due to increased electron demand of the ring.
    • Application Tip: Always report the solvent and pH when publishing spectral data.

References

  • NIST Chemistry WebBook. Pyridine, 3-methoxy- Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Shimadzu Application News. Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][1]

  • Yadav, B. S., et al. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1]

Technical Context & Hazard Profile

This compound is a functionalized pyridine derivative typically utilized as a pharmacophore intermediate in the synthesis of CNS-active agents (e.g., VMAT2 inhibitors or similar heterocyclic scaffolds).[1]

Unlike simple solvents, this compound possesses a complex nitrogen-heterocyclic core coupled with electron-donating methoxy groups.[1] This structure dictates specific disposal protocols to prevent environmental persistence (bioaccumulation) and aquatic toxicity.[1]

Physicochemical & Waste Characterization[1]
  • Physical State: Solid (crystalline powder).[1]

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, DCM, Methanol).

  • Reactivity: Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents.[1][2]

  • RCRA Classification (USA): While not explicitly P-listed or U-listed by specific CAS name, it must be managed as Hazardous Waste due to the toxicity characteristic of the parent pyridine moiety and potential aquatic toxicity.

  • Primary Hazard: Skin/Eye Irritant (H315/H319), Potential Acute Toxicity (Oral).[1]

Pre-Disposal Assessment & Segregation

The "Self-Validating" Safety Rule: Never mix waste streams without verifying chemical compatibility. Cross-reactivity in waste drums is a leading cause of laboratory fires.

Step 1: Determine Waste Matrix

Before disposal, classify the material state:

  • Pure Substance (Solid): Expired or excess dry powder.[1]

  • Reaction Mixture (Liquid): Dissolved in solvent (e.g., Mother liquor from recrystallization).[1]

  • Contaminated Debris: Gloves, weigh boats, filter paper.[1]

Step 2: Segregation Logic
Waste StreamAcceptable MatrixProhibited ContaminantsRationale
Stream A: Solid Organics Pure compound, contaminated solidsOxidizers, Heavy MetalsPrevents exothermic oxidation in storage.[1]
Stream B: Non-Halogenated Dissolved in Acetone, MeOH, EtOHHalogenated solvents (DCM, Chloroform)Halogens require higher incineration temps and scrubbers.
Stream C: Halogenated Dissolved in DCM, ChloroformStrong Acids/BasesPrevents pressure buildup or toxic gas generation.[1]

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of this compound, ensuring compliance with EPA standards and minimizing personnel exposure.

DisposalWorkflow Start Waste Generation: This compound StateCheck Assess Physical State Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath Dry Powder LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved ContainerSolid Double-bag in Polyethylene Place in Wide-Mouth Drum SolidPath->ContainerSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens ContainerLiq Collect in HDPE Carboy (Vented Cap) NonHalo->ContainerLiq Halo->ContainerLiq Labeling LABELING MANDATE: Chemical Name + 'Toxic' + 'Irritant' ContainerSolid->Labeling ContainerLiq->Labeling Destruction High-Temperature Incineration (Rotary Kiln) Labeling->Destruction Handover to EHS/Contractor

Figure 1: Operational decision tree for segregating and packaging pyridine derivatives for final thermal destruction.

Detailed Operational Protocols

Protocol A: Solid Waste Packaging

Use this for: Expired reagent, spill cleanup residues, or failed reaction solids.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1] Use a fume hood to prevent dust inhalation.[1]

  • Primary Containment: Transfer the solid into a sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

    • Why: Pyridines have distinct, penetrating odors and can leach.[1][3] Polyethylene provides a chemically resistant barrier.[1]

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, HPLC effluent, or mother liquors.

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Caution: Acidic solutions containing this compound may protonate the pyridine nitrogen, increasing solubility but not changing the disposal route. Avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent nitration or cleavage of the benzoyl group.

  • Solvent Segregation:

    • If solvent is Dichloromethane (DCM) -> Pour into Halogenated Waste.[1]

    • If solvent is Methanol/Ethyl Acetate -> Pour into Non-Halogenated Waste.[1]

  • Volume Control: Do not fill waste carboys >90% full to allow for thermal expansion.

  • Cap Management: Use vented caps if available to prevent pressure buildup from volatile solvents.[1]

Protocol C: Spill Management (Emergency Contingency)

Immediate Action for spills > 1 gram.

  • Evacuate & Ventilate: Pyridine derivatives can be respiratory irritants.[1][2][4][5][6] Clear the immediate area.[1]

  • Dry Spill:

    • Do NOT sweep dry dust (generates aerosols).[1]

    • Cover with a wet paper towel or oil-dry pad to dampen.[1]

    • Scoop into a bag using a plastic spatula.[1]

    • Wipe surface with a weak detergent solution (trisodium phosphate or simple soap water).[1] Avoid bleach (hypochlorite can react with nitrogen heterocycles to form chloramines).[1]

  • Wet Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Dispose of absorbent as solid hazardous waste.[1]

Final Destruction Method

Do not dispose of this compound down the drain. Pyridine rings are resistant to standard biological wastewater treatment and can be toxic to aquatic microorganisms.[1]

  • Authorized Method: Commercial Incineration.[1]

  • Mechanism: Rotary kiln incineration at >1000°C.[1]

  • Result: Complete oxidation of the pyridine ring to Nitrogen Oxides (NOx), CO2, and H2O. The NOx is subsequently scrubbed from the stack gases.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Pyridine and Derivatives: Safety and Hazards. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][7] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural properties of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine (CAS 1187168-22-4) and the safety profiles of its close analogues (substituted benzoylpyridines), the following guide provides a comprehensive safety and operational protocol.

CAS: 1187168-22-4 | Formula: C₁₅H₁₅NO₄ | MW: 273.29 g/mol [1]

Part 1: Executive Safety Summary

Treat as: High-Potency Irritant & Potential Acute Toxin. While specific toxicological data for this exact isomer is limited, structural analogues (e.g., 2,6-dimethoxypyridine, benzoylpyridines) exhibit significant Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity (Respiratory Tract, Category 3) .[1]

Immediate Action Required:

  • Do not handle on an open bench. All weighing and solubilization must occur within a certified chemical fume hood.

  • Dust Control: The solid powder form poses an inhalation risk. Static control measures are mandatory during weighing.

  • Solvent Hazard: If dissolved in chlorinated solvents (e.g., Dichloromethane), standard nitrile gloves provide insufficient protection (<5 min breakthrough).

Part 2: Risk Assessment & Hazard Identification

This compound features a pyridine ring and a benzoyl group , both of which contribute to its reactivity and biological activity.

Hazard Class (GHS)Causality & Mechanism
Acute Toxicity (Oral) Pyridine Moiety: Substituted pyridines can interfere with metabolic pathways (e.g., cytochrome P450 inhibition).[1] Ingestion may cause central nervous system (CNS) depression or hepatic stress.
Skin & Eye Irritation Basic Nitrogen: The pyridine nitrogen is weakly basic and can react with skin lipids and moisture in the eyes, forming irritating hydroxides or complexes that damage epithelial tissue.
Respiratory Sensitization Dust Inhalation: Fine particulates of methoxy-substituted benzoyl compounds can mechanically and chemically irritate the alveolar membrane, leading to bronchospasm or chemical pneumonitis.[1]
Part 3: Comprehensive PPE Strategy

The selection of Personal Protective Equipment (PPE) is dictated by the compound's physical state (solid vs. solution) and the solvent system employed.

3.1 PPE Decision Matrix

PPE_Matrix Start Start: Assess State Solid Solid / Powder Start->Solid Solution In Solution Start->Solution Resp_Solid Resp: N95 or Fume Hood (Sash <18") Solid->Resp_Solid Glove_Solid Gloves: Standard Nitrile (min 0.11 mm) Solid->Glove_Solid Solvent_Check Check Solvent Solution->Solvent_Check Polar Polar (MeOH, Water, DMSO) Solvent_Check->Polar NonPolar Chlorinated (DCM, Chloroform) Solvent_Check->NonPolar Glove_Polar Gloves: Double Nitrile (Change every 30 min) Polar->Glove_Polar Glove_NonPolar Gloves: Silver Shield / Laminate or Viton NonPolar->Glove_NonPolar

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

3.2 Specific Gear Specifications
ComponentSpecificationRationale
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control.[1] Prevents inhalation of dust during weighing and vapors during synthesis.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient. Goggles seal against dust entry and splashes that could cause corneal opacity (a risk with pyridine bases).
Hand Protection (Solid) Nitrile (0.11 mm, Powder-free)Sufficient for dry solid handling.[1] Change immediately if punctured.
Hand Protection (Liquid) Laminate (Silver Shield) or Double Nitrile Critical: If using Dichloromethane (DCM), nitrile degrades in seconds. Use Laminate gloves under outer nitrile gloves for dexterity + protection.
Body Protection Lab Coat (High-neck, Cotton/Poly blend)Prevents skin contact.[1] For quantities >5g, use a disposable Tyvek sleeve or apron.
Part 4: Operational Handling Protocol

Objective: Isolate the user from the compound during the transition from storage to reaction vessel.

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Substituted benzoyl compounds are often fluffy, electrostatic powders that disperse easily.

  • Draft Shield: Use a balance with a draft shield inside the fume hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive to trace metals (though unlikely for this structure, plastic is safer to prevent scratching glass).

Step 2: Solubilization
  • Solvent Choice: The compound is likely soluble in Dichloromethane (DCM) , Ethyl Acetate , or DMSO .

  • Exotherm Check: Add solvent slowly. While not a strong acid/base, the heat of solution can volatilize the solvent, carrying the compound into the air.

  • Vessel: Use a round-bottom flask with a ground glass joint (e.g., 24/40) to allow immediate sealing.[1]

Step 3: Reaction Setup (Inert Atmosphere)

Since the methoxy groups can be sensitive to oxidation under harsh conditions, and the pyridine ring can participate in unwanted side reactions:

  • Purge: Flush the reaction vessel with Nitrogen (N₂) or Argon for 5 minutes prior to addition.

  • Addition: Add reagents via a syringe or dropping funnel through a septum to maintain the closed system.

Step 4: Waste Management & Disposal
  • Solid Waste: Dispose of weighing boats, gloves, and paper towels in a Hazardous Solid Waste drum (double-bagged).

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Quenching: If the compound was used with reactive reagents (e.g., hydrides, acid chlorides), quench the reaction mixture carefully with saturated aqueous Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) before disposal.
Part 5: Emergency Response & Decontamination

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don N95 respirator (if outside hood), goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with Ethanol followed by soap and water.

    • Why Ethanol? The organic structure (benzoyl/methoxy groups) makes it lipophilic; water alone will not effectively solubilize residues.

Scenario: Skin Exposure

  • Wash: Immediately wash with lukewarm water and non-abrasive soap for 15 minutes.

  • Do Not Scrub: Scrubbing can abrade the skin, increasing absorption of the pyridine derivative.

  • Seek Medical Attention: If redness or burning persists, consult a physician and provide the CAS number (1187168-22-4).[1]

Part 6: References
  • PubChem. (n.d.). Compound Summary for 2-(2,5-Dimethoxybenzoyl)pyridine (Analogue). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
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2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.